TPN729
Description
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Properties
Molecular Formula |
C25H36N6O4S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H36N6O4S/c1-5-9-20-22-23(30(4)28-20)25(32)27-24(26-22)19-17-18(10-11-21(19)35-16-6-2)36(33,34)29(3)14-15-31-12-7-8-13-31/h10-11,17H,5-9,12-16H2,1-4H3,(H,26,27,32) |
InChI Key |
AMAMTKNTOCJVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)CCN4CCCC4)OCCC)C |
Origin of Product |
United States |
Foundational & Exploratory
TPN729: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for TPN729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document details the core chemical processes, offering insights into the methodologies required for the production of this compound for research and development purposes.
Core Synthesis of this compound
A plausible synthetic route would involve the initial formation of a substituted pyrazole ring, which is then cyclized to form the pyrazolopyrimidinone core. The key synthons would likely be a hydrazine derivative and a β-ketoester. Subsequent reactions would involve the introduction of the propyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring. The final key step would be the coupling of the pyrazolopyrimidinone core with the substituted phenyl ring bearing the sulfonamide side chain. This side chain itself would be synthesized separately and then attached to the phenyl ring, likely via a Suzuki or similar cross-coupling reaction.
Experimental Workflow for a Generic Pyrazolopyrimidinone Synthesis
Caption: Generalized workflow for the synthesis of this compound, starting from the formation of the pyrazolopyrimidinone core and the sulfonamide side chain, followed by a cross-coupling reaction and purification.
Purification of this compound
The purification of this compound is critical to ensure high purity for research and potential clinical applications. The primary methods employed for the purification of pyrazolopyrimidinone derivatives include chromatography and recrystallization.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound. A reverse-phase HPLC method would be suitable, likely employing a C18 column.
Illustrative HPLC Purification Workflow
Caption: A typical workflow for the purification of this compound using reverse-phase HPLC.
Table 1: Hypothetical HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >98% |
Recrystallization
Recrystallization is a common and effective method for the final purification of solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. A suitable solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Table 2: Potential Recrystallization Solvents for Pyrazolopyrimidinone Derivatives
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. |
| Isopropanol | Often provides good crystal formation. |
| Ethyl Acetate/Hexane | A polar/non-polar system that can be fine-tuned. |
| Dichloromethane/Hexane | Another common polar/non-polar solvent pair. |
Experimental Protocol for Recrystallization (General Procedure)
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, treat with a small amount of activated charcoal and filter hot through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Mechanism of Action: PDE5 Inhibition
This compound functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cGMP. cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response.
Signaling Pathway of PDE5 Inhibition
Caption: The signaling pathway of PDE5 inhibition by this compound, leading to increased levels of cGMP and enhanced smooth muscle relaxation.
Conclusion
The synthesis and purification of this compound require a systematic approach, leveraging established organic chemistry principles for the construction of the pyrazolopyrimidinone scaffold and subsequent purification to achieve high purity. This guide provides a foundational understanding of the key processes involved, serving as a valuable resource for researchers and professionals in the field of drug development. Further optimization of the described methods will be essential for efficient and scalable production of this compound for advanced studies.
The Discovery and Development of TPN729: A Novel Phosphodiesterase 5 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TPN729 is a novel, orally available phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2][3] Currently in Phase II clinical trials in China, this compound has demonstrated high potency and a balanced selectivity profile, suggesting the potential for fewer side effects compared to existing PDE5 inhibitors.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Introduction
Erectile dysfunction affects over 150 million men globally, with oral PDE5 inhibitors being the primary therapeutic option.[1][2] These inhibitors work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow. However, existing PDE5 inhibitors can lack selectivity, leading to off-target effects by inhibiting other PDE isozymes in tissues such as the heart (PDE1), retina (PDE6), and skeletal muscle (PDE11).[1][2] this compound was developed to address this unmet need, offering a more selective and potent alternative.[1][2]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Sildenafil | Selectivity vs. Tadalafil |
| This compound | PDE5A | 6.17 ± 0.48[7][8] | - | - |
| M3 (Metabolite) | PDE5A | 7.94 ± 0.07[7][8] | - | - |
| This compound | PDE1 | - | ~3-fold more selective | - |
| This compound | PDE6 | - | ~2.5-fold more selective | - |
| This compound | PDE11 | - | - | ~500-fold more selective |
Table 2: Human Pharmacokinetic Parameters
| Compound | Parameter | Value |
| This compound | Plasma Protein Binding | 92.7%[7][8] |
| M3 (Metabolite) | Plasma Protein Binding | 98.7%[7][8] |
| M3/TPN729 | Plasma Exposure Ratio | 7.6-fold higher[7][8] |
Table 3: Animal Pharmacokinetic Parameters (Oral Administration)
| Species | Compound | Dose | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) | T1/2 (h) | M3/TPN729 Plasma Exposure Ratio |
| Monkey | This compound | 5 mg/kg | 34.6 | 94.0 | 2.0 | 3.5-fold |
| Monkey | M3 | 5 mg/kg | 168 | 329 | 1.1 | |
| Dog | This compound | - | - | - | - | 1.2-fold |
| Rat | This compound | - | - | - | - | 1.1-fold |
Table 4: Rat Excretion Profile ([14C]this compound)
| Route | % of Dose Recovered (168h post-dose) |
| Feces | 74.63%[4][5] |
| Urine | 17.50%[4][5] |
| Total | 92.13% [4][5] |
Signaling Pathway
This compound exerts its therapeutic effect through the inhibition of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. By selectively inhibiting PDE5, this compound prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation in the corpus cavernosum and increased blood flow, which is essential for penile erection.
Caption: this compound inhibits PDE5, preventing cGMP breakdown and promoting erection.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites against PDE5A.
-
Materials: Recombinant human PDE5A, [3H]-cGMP, this compound, M3 metabolite.
-
Method: The inhibitory activity was measured using a standard radioisotope-based assay. Varying concentrations of this compound or M3 were incubated with PDE5A and [3H]-cGMP. The reaction was terminated, and the amount of remaining [3H]-cGMP was quantified to determine the extent of inhibition. IC50 values were calculated from concentration-response curves.[7][8]
Animal Pharmacokinetic Studies
-
Objective: To characterize the pharmacokinetic profiles of this compound and its major metabolite M3 in various animal species.
-
Species: Cynomolgus monkeys, beagle dogs, and Sprague-Dawley rats.[9]
-
Method:
-
Animals were administered a single oral gavage dose of this compound (e.g., 5 mg/kg for monkeys).[9]
-
Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose for monkeys).[9]
-
Plasma was separated by centrifugation.
-
Concentrations of this compound and M3 in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Pharmacokinetic parameters (Cmax, AUC, T1/2) were calculated using non-compartmental analysis.
-
Caption: Workflow for preclinical pharmacokinetic analysis of this compound.
Metabolism Studies
-
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for this compound metabolism.
-
Method: this compound was incubated with human liver S9 fractions and microsomes in the presence and absence of specific CYP3A inhibitors (e.g., ketoconazole).[7][8] The formation of metabolites, particularly M3, was monitored by LC-MS/MS. A significant reduction in M3 formation in the presence of CYP3A inhibitors indicated the involvement of this enzyme family.[7][8]
-
Objective: To identify the metabolites of this compound in humans and animals.
-
Method:
-
Following oral administration of this compound to humans or [14C]this compound to rats, plasma, urine, and feces samples were collected.[3][4]
-
Metabolites were identified using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS).[3]
-
A total of 22 metabolites were identified in humans, with M3 (N-dealkylation product) being the major circulating substance in plasma.[3] In rats, 51 metabolites were identified.[4][5]
-
The primary metabolic pathways were determined to be N-dealkylation, oxidation, dehydrogenation, and glucuronidation.[3][4][5][7]
-
Caption: Logical flow of in vitro and in vivo metabolism studies for this compound.
Conclusion
This compound is a promising new PDE5 inhibitor with high potency and a favorable selectivity profile. Preclinical studies have thoroughly characterized its pharmacokinetic and metabolic fate, identifying CYP3A4 as the key metabolizing enzyme and M3 as a major active metabolite. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for further clinical development and research into this novel therapeutic agent for erectile dysfunction. The ongoing Phase II clinical trials will be crucial in establishing the clinical efficacy and safety of this compound.
References
- 1. This compound Gets Approval from CFDA for Clinical Trial----Chinese Academy of Sciences [english.cas.cn]
- 2. Research [english.simm.cas.cn]
- 3. urotoday.com [urotoday.com]
- 4. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TPN729MA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. Species differences in the CYP3A-catalyzed metabolism of this compound, a novel PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of TPN729: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of TPN729, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is collated from published preclinical studies, offering valuable insights for researchers and professionals involved in drug development. TPN729MA, the mesylate salt of this compound, has been the subject of these investigations.
Core Pharmacokinetic Parameters
The preclinical pharmacokinetic properties of TPN729MA have been characterized in rat and dog models. Following intravenous and oral administration, the compound demonstrated species-dependent pharmacokinetic profiles. The subsequent tables summarize the key quantitative data from these studies, facilitating a comparative analysis.
Intravenous Administration
Following a single intravenous dose, TPN729MA exhibited moderate to high plasma clearance and a large volume of distribution in both rats and dogs, suggesting extensive tissue distribution.[1][2]
| Parameter | Rat (1 mg/kg) | Dog (3 mg/kg) |
| Plasma Clearance (CLp) (mL/min/kg) | 69.7 | 26.3 |
| Blood Clearance (CLb) (mL/min/kg) | 50.5 | 23.1 |
| Steady-State Volume of Distribution (Vss) (L/kg) | 7.35 | 6.48 |
| Data presented as mean values.[1][2] |
Oral Administration
Oral bioavailability of TPN729MA was found to be moderate in dogs and lower in rats.[1][2] The compound is rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within the first hour post-dose in most cases.
| Parameter | Rat (1 mg/kg) | Rat (3 mg/kg) | Rat (10 mg/kg) | Dog (3 mg/kg) | Dog (9 mg/kg) |
| Cmax (ng/mL) | 20.3 ± 7.9 | 43.1 ± 14.5 | 179 ± 65 | 185 ± 57 | 450 ± 198 |
| Tmax (h) | 0.5 | 0.8 | 0.8 | 1.0 | 1.0 |
| AUC (0-t) (ng·h/mL) | 58.2 ± 20.9 | 158 ± 45 | 719 ± 201 | 1500 ± 407 | 4460 ± 1650 |
| Oral Bioavailability (F) (%) | 10 | - | - | >34 | - |
| Data presented as mean ± standard deviation.[2] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies using radiolabeled [14C]this compound in rats have provided detailed insights into the ADME properties of the compound.
Distribution
Following oral administration, this compound-related radioactivity was widely distributed throughout the body. Higher concentrations were observed in the stomach, large intestine, lung, liver, small intestine, and eyes.[3][4] The concentration of drug-related materials was found to be similar in plasma and blood cells.[4]
Metabolism
This compound is extensively metabolized in rats, with a total of 51 metabolites identified in plasma, urine, feces, and bile.[3][4] The primary site of metabolic modification is the pyrrolidine moiety. The main metabolic pathways are N-dealkylation, oxidation, and dehydrogenation.[3][4]
Excretion
The primary route of excretion for this compound and its metabolites in rats is via the feces.[3][4] Following a single oral dose of [14C]this compound, approximately 92.13% of the total radioactivity was recovered within 168 hours. Fecal excretion accounted for 74.63% of the dose, while urinary excretion accounted for 17.50%.[3][4]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of TPN729MA.
In Vivo Pharmacokinetic Studies in Rats and Dogs
-
Animal Models: Male Sprague-Dawley rats and male Beagle dogs were used for the pharmacokinetic studies.[2]
-
Dosing:
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of TPN729MA were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the main pharmacokinetic parameters from the plasma concentration-time data.
ADME Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Radiolabeled Compound: [14C]this compound was administered as a single oral dose of 25 mg/kg (150 µCi/kg).[4]
-
Sample Collection: Urine, feces, and bile were collected over 168 hours.[3][4] For tissue distribution, rats were sacrificed at various time points, and tissues were collected.
-
Analysis:
-
Mass Balance: Radioactivity in urine, feces, and bile was measured by liquid scintillation counting to determine the extent of excretion.[5]
-
Tissue Distribution: Quantitative whole-body autoradiography or liquid scintillation counting of tissue homogenates was used to determine the distribution of radioactivity.
-
Metabolite Profiling: Metabolites in plasma, urine, feces, and bile were profiled using techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS).[4]
-
Visualizations
Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.
Caption: General workflow for in vivo pharmacokinetic studies.
This guide summarizes the currently available public data on the preclinical pharmacokinetics of this compound. These findings suggest that this compound has favorable preclinical pharmacokinetic properties that warrant further clinical investigation.[1][2] The use of physiologically based pharmacokinetic (PBPK) modeling has also been shown to successfully predict human pharmacokinetics from this preclinical data.[1]
References
- 1. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Metabolic Fate of TPN729 in Rats: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of TPN729, a novel phosphodiesterase type 5 (PDE5) inhibitor, in rats. The following sections detail the experimental methodologies employed in a pivotal radiolabeled study, present quantitative data on excretion and major metabolites, and visualize the metabolic pathways and experimental workflow.
Experimental Protocols
The definitive study on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats utilized [14C]-labeled this compound to trace the disposition of the compound and its metabolites.
Animal Model and Dosing
The study was conducted using male Sprague-Dawley rats. A single oral dose of 25 mg/kg of [14C]this compound, with a radioactivity of 150 µCi/kg, was administered to the animals.[1][2] This dose and radioactivity level were chosen to ensure detectable levels of the parent compound and its metabolites in various biological matrices.
Sample Collection
Following administration, biological samples were collected over a period of 168 hours to ensure a complete mass balance assessment.[1][2] This included:
-
Urine and Feces: Collected at regular intervals to determine the primary routes and rate of excretion.
-
Blood/Plasma: Sampled at various time points to characterize the pharmacokinetic profile of this compound and its metabolites.
-
Bile: Collected to investigate the extent of biliary excretion.
-
Tissues: At the end of the study, various tissues were harvested to assess the distribution of this compound-related material.[1][3]
Analytical Methods
Radioactivity Measurement: The total radioactivity in all collected samples (urine, feces, plasma, bile, and tissues) was measured using liquid scintillation counting (LSC).[4] This technique allowed for the quantitative determination of the total drug-related material in each matrix.
Metabolite Profiling and Identification: The identification and characterization of this compound metabolites were performed using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS).[4] This high-resolution mass spectrometry technique enabled the separation and structural elucidation of the various metabolites present in the samples.
Quantitative Data Summary
The use of [14C]this compound allowed for a thorough quantitative analysis of the drug's disposition.
Mass Balance and Excretion
A comprehensive mass balance was achieved over the 168-hour study period, with a mean total radioactivity recovery of 92.13% of the administered dose.[1][2] This high recovery rate indicates that the primary routes of excretion were successfully captured.
Feces was identified as the major route of excretion for this compound and its metabolites in rats, accounting for 74.63% of the administered dose.[1][2] Urinary excretion was a minor pathway, representing 17.50% of the dose.[1][2]
Table 1: Cumulative Excretion of Radioactivity Following a Single Oral Dose of [14C]this compound in Rats
| Excretion Route | Mean % of Administered Dose |
| Feces | 74.63% |
| Urine | 17.50% |
| Total Recovery | 92.13% |
Major Metabolites
A total of 51 metabolites were identified in the rat plasma, urine, feces, and bile, indicating that this compound undergoes extensive metabolism.[1][3] The primary site of metabolic modification was found to be the pyrrolidine moiety of the this compound molecule.[1][3]
The major circulating metabolite in the plasma of male rats was identified as TPN729M3 , which is formed through N-dealkylation.[1] In female rats, the major metabolites varied across different matrices and included products of mono-oxidation (M532-4 ), di-oxidation (M548-4 ), and tri-oxidation (M564-1 ).[1]
Visualizing Metabolic Pathways and Experimental Workflow
This compound Metabolic Pathway in Rats
The metabolism of this compound in rats proceeds through several key pathways, primarily N-dealkylation and various oxidation reactions. The following diagram illustrates these transformations.
Caption: Proposed major metabolic pathways of this compound in rats.
Experimental Workflow for this compound Metabolism Study
The following diagram outlines the logical flow of the key experimental procedures in the rat metabolism study of this compound.
Caption: Workflow of the this compound metabolism study in rats.
Conclusion
The metabolism of this compound in rats is extensive, with the primary clearance mechanism being fecal excretion of numerous metabolites. The key metabolic transformations involve N-dealkylation and oxidation of the pyrrolidine moiety. This comprehensive understanding of the metabolic fate of this compound in a preclinical species is crucial for the further development and safety assessment of this novel PDE5 inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]SAF-189s, a potent anaplastic lymphoma kinase/c-ROS proto-oncogene 1 inhibitor in humans: Metabolism potentially affected by interaction of cytochrome P450 enzymes and intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The N-dealkylation of TPN729 to M3: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the N-dealkylation of TPN729, a novel phosphodiesterase 5 (PDE5) inhibitor, to its major active metabolite, M3. This document outlines the core metabolic pathway, the key enzymes involved, and the significant species differences observed in its metabolism. Furthermore, it presents detailed experimental protocols for the investigation of this metabolic conversion and summarizes key quantitative data to support preclinical and clinical research in drug development.
Introduction
This compound is a promising new therapeutic agent for the treatment of erectile dysfunction.[1][2][3] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy and safety. A primary metabolic pathway for this compound is N-dealkylation, leading to the formation of the M3 metabolite.[1][2][4] Notably, M3 is not an inactive byproduct but an active metabolite, exhibiting significant PDE5 inhibitory activity, comparable to the parent compound.[1][3] In humans, the plasma exposure to M3 is substantially higher than that of this compound, highlighting the critical role of this metabolite in the overall pharmacological effect of the drug.[1][3]
The Metabolic Pathway: From this compound to M3
The conversion of this compound to M3 is an oxidative metabolic reaction categorized as N-dealkylation. This process involves the removal of an alkyl group from the nitrogen atom of the parent drug molecule.
In humans, this N-dealkylation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver.[1][3] This enzymatic reaction is a critical determinant of the pharmacokinetic profile of this compound in humans.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the N-dealkylation of this compound to M3, including pharmacokinetic parameters and in vitro metabolic data.
Table 1: Pharmacokinetic Parameters of this compound and M3
| Parameter | Human | Monkey | Dog | Rat |
| Plasma Exposure Ratio (M3/TPN729) | 7.6-fold higher | 3.5-fold higher | 1.2-fold higher | 1.1-fold higher |
| Plasma Protein Binding (this compound) | 92.7% | Not Reported | Not Reported | Not Reported |
| Plasma Protein Binding (M3) | 98.7% | Not Reported | Not Reported | Not Reported |
Data sourced from references[1][3].
Table 2: In Vitro Metabolism and Activity Data
| Parameter | Value |
| Primary Enzyme Responsible for M3 Formation | CYP3A4 |
| IC50 for PDE5A (this compound) | 6.17 ± 0.48 nM |
| IC50 for PDE5A (M3) | 7.94 ± 0.07 nM |
Data sourced from references[1][3].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the N-dealkylation of this compound.
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to assess the metabolic conversion of this compound to M3 using human liver microsomes, which are rich in CYP enzymes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing this compound (e.g., 1 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system or NADPH (e.g., 1 mM final concentration).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and M3.
-
CYP3A4 Inhibition Assay
This protocol determines the inhibitory potential of a compound on the CYP3A4-mediated metabolism of a probe substrate, which can be adapted to assess the inhibition of this compound N-dealkylation.
Materials:
-
Human liver microsomes
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
This compound (as the potential inhibitor)
-
Known CYP3A4 inhibitor (e.g., ketoconazole, as a positive control)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a series of incubation mixtures containing human liver microsomes, the CYP3A4 probe substrate, and varying concentrations of this compound (or the positive control inhibitor) in phosphate buffer.
-
Include a control incubation without any inhibitor.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a time that ensures linear metabolite formation in the control incubation.
-
-
Termination and Sample Preparation:
-
Terminate the reactions and prepare the samples for analysis as described in Protocol 4.1.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Quantify the formation of the probe substrate's metabolite.
-
Calculate the percentage of inhibition at each this compound concentration relative to the control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of CYP3A4 activity).
-
Quantification of this compound and M3 in Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of this compound and M3 in plasma samples.[5]
Materials:
-
Plasma samples containing this compound and M3
-
Internal standard (IS) (structurally similar to the analytes)
-
Acetonitrile (containing the IS) for protein precipitation
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile containing the internal standard (e.g., 200 µL).
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound, M3, and the IS need to be optimized.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of this compound and M3 in a blank plasma matrix.
-
Determine the concentrations of this compound and M3 in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Species Differences and Implications for Drug Development
A remarkable species difference exists in the N-dealkylation of this compound.[1][3] The plasma exposure of the active metabolite M3 is significantly higher in humans (7.6-fold higher than the parent drug) compared to preclinical species such as monkeys (3.5-fold), dogs (1.2-fold), and rats (1.1-fold).[1][3] This highlights the challenge of using animal models to accurately predict the human pharmacokinetics of this compound. The pronounced formation of an active metabolite in humans underscores the importance of characterizing the metabolic profile early in drug development and considering the pharmacological activity of major metabolites in the overall assessment of a drug candidate.
Conclusion
The N-dealkylation of this compound to its active metabolite M3, primarily mediated by CYP3A4, is a critical metabolic pathway that significantly influences the drug's pharmacological profile in humans. The substantial species differences in M3 formation necessitate careful consideration when extrapolating preclinical data to predict human pharmacokinetics. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the metabolism of this compound and other novel drug candidates. A thorough understanding of such metabolic pathways is paramount for the successful development of safe and effective medicines.
References
- 1. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. researchgate.net [researchgate.net]
- 4. Species differences in the CYP3A-catalyzed metabolism of this compound, a novel PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
TPN729: A Prospective Technical Guide for Non-Erectile Dysfunction Research
Disclaimer: TPN729 is a novel phosphodiesterase type 5 (PDE5) inhibitor that has been primarily investigated for the treatment of erectile dysfunction (ED). To date, there is no publicly available research on the application of this compound for non-erectile dysfunction indications. This technical guide is therefore a prospective document, intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale and potential experimental frameworks for investigating this compound in other conditions where PDE5 inhibition has proven therapeutic value, namely Pulmonary Hypertension (PH) and Benign Prostatic Hyperplasia (BPH). The experimental protocols and data presented herein are based on established methodologies for other PDE5 inhibitors and should be adapted and validated for this compound.
Core Compound Profile: this compound
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating the cyclic guanosine monophosphate (cGMP) signaling pathway.
Mechanism of Action
The therapeutic effects of PDE5 inhibitors are mediated by their ability to block the PDE5 enzyme from hydrolyzing cGMP. This leads to an accumulation of cGMP in cells, prolonging the downstream signaling effects of nitric oxide (NO). The NO-cGMP pathway is a key regulator of smooth muscle relaxation and blood flow.
Physicochemical and Pharmacokinetic Properties
A summary of the known properties of this compound is presented in the table below. This information is crucial for designing in vitro and in vivo experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄N₆O₄S | [1] |
| Molecular Weight | 502.63 g/mol | [1] |
| PDE5 IC₅₀ | 2.28 nM | [2] |
| Metabolism | Primarily via CYP3A4 | [3][4] |
| Key Metabolite | M3 (N-dealkylation of this compound), active | [3][4] |
| Plasma Protein Binding (Human) | 92.7% | [3][4] |
| Excretion (Rat) | Primarily fecal | [5][6] |
Potential Indication: Pulmonary Hypertension
Pulmonary hypertension is a life-threatening condition characterized by elevated blood pressure in the pulmonary arteries. PDE5 is highly expressed in the pulmonary vasculature, making it a validated therapeutic target.
Signaling Pathway in Pulmonary Hypertension
In the pulmonary vasculature, nitric oxide (NO) is released from endothelial cells and activates soluble guanylate cyclase (sGC) in smooth muscle cells. This leads to the production of cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation. PDE5 inhibitors, by preventing the breakdown of cGMP, amplify this vasodilatory effect.
Proposed Preclinical Evaluation of this compound in Pulmonary Hypertension
This is a widely used and well-characterized model for preclinical studies of pulmonary hypertension.
Experimental Protocol:
-
Animal Model Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.
-
Treatment Groups: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses, positive control like sildenafil).
-
Drug Administration: Treatment commences on a predetermined day post-MCT injection and continues for a specified duration (e.g., 2-4 weeks). This compound is administered orally.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
Histopathology: Following hemodynamic measurements, the heart and lungs are harvested. The degree of right ventricular hypertrophy is assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (RV/LV+S). Lung tissue is sectioned and stained to evaluate pulmonary artery wall thickness.
Hypothetical In Vivo Efficacy Data for this compound in a Rat Model of PH:
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | Sildenafil (10 mg/kg) |
| RVSP (mmHg) | 55 ± 5 | 42 ± 4 | 35 ± 3 | 38 ± 4 |
| RV/LV+S Ratio | 0.52 ± 0.04 | 0.41 ± 0.03 | 0.35 ± 0.03 | 0.38 ± 0.04 |
| Pulmonary Artery Wall Thickness (%) | 35 ± 3 | 28 ± 2 | 22 ± 2 | 25 ± 3 |
| p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control |
This assay directly assesses the vasodilatory effect of this compound on pulmonary arteries.
Experimental Protocol:
-
Tissue Preparation: Pulmonary arteries are isolated from healthy rats and cut into rings.
-
Organ Bath Setup: The rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂.
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.
Hypothetical In Vitro Vasodilation Data for this compound:
| Compound | EC₅₀ for Relaxation (nM) |
| This compound | 15 ± 3 |
| Sildenafil | 25 ± 5 |
| Tadalafil | 20 ± 4 |
Potential Indication: Benign Prostatic Hyperplasia
Benign prostatic hyperplasia (BPH) is a common condition in aging men, characterized by prostate enlargement and lower urinary tract symptoms (LUTS). The relaxation of smooth muscle in the prostate and bladder neck by PDE5 inhibitors can alleviate these symptoms.
Signaling Pathway in Benign Prostatic Hyperplasia
Similar to its role in the pulmonary vasculature, the NO-cGMP signaling pathway is present in the smooth muscle of the prostate and bladder. Increased cGMP levels lead to smooth muscle relaxation, which can improve urinary outflow and reduce LUTS associated with BPH.
Proposed Preclinical Evaluation of this compound in Benign Prostatic Hyperplasia
This model mimics the hormonal changes associated with the development of BPH.
Experimental Protocol:
-
Animal Model Induction: Male rats are castrated and then treated with daily subcutaneous injections of testosterone to induce prostatic hyperplasia.
-
Treatment Groups: Animals are divided into groups receiving vehicle, this compound at different doses, or a positive control such as finasteride.
-
Drug Administration: this compound or vehicle is administered orally alongside testosterone for the duration of the study (e.g., 4 weeks).
-
Prostate Weight Measurement: At the end of the study, the animals are euthanized, and the prostates are excised and weighed. The prostate index (prostate weight/body weight) is calculated.
-
Histological Analysis: Prostatic tissues are fixed, sectioned, and stained to assess the extent of epithelial and stromal hyperplasia.
Hypothetical In Vivo Efficacy Data for this compound in a Rat Model of BPH:
| Parameter | Sham Control | BPH + Vehicle | BPH + this compound (2 mg/kg) | BPH + this compound (10 mg/kg) | BPH + Finasteride (5 mg/kg) |
| Prostate Weight (g) | 0.4 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.7 ± 0.06 | 0.6 ± 0.05 |
| Prostate Index (mg/g) | 1.0 ± 0.1 | 3.0 ± 0.2 | 2.2 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 |
| Epithelial Thickness (µm) | 20 ± 2 | 50 ± 5 | 40 ± 4 | 32 ± 3 | 28 ± 3 |
| p < 0.05 vs. BPH + Vehicle; **p < 0.01 vs. BPH + Vehicle |
This assay evaluates the direct relaxant effect of this compound on prostate tissue.
Experimental Protocol:
-
Tissue Preparation: Human or animal prostate tissue is obtained and strips of smooth muscle are prepared.
-
Organ Bath Setup: The tissue strips are mounted in an organ bath under tension.
-
Contraction: The strips are contracted with an alpha-1 adrenergic agonist like phenylephrine.
-
Cumulative Concentration-Response Curve: this compound is added in increasing concentrations to determine its relaxant effect.
Hypothetical In Vitro Prostate Relaxation Data for this compound:
| Compound | EC₅₀ for Relaxation (nM) |
| This compound | 50 ± 8 |
| Sildenafil | 80 ± 12 |
| Tadalafil | 65 ± 10 |
Conclusion and Future Directions
While this compound has been developed for erectile dysfunction, its potent and selective PDE5 inhibitory activity suggests a strong rationale for investigating its therapeutic potential in pulmonary hypertension and benign prostatic hyperplasia. The experimental frameworks outlined in this guide provide a starting point for preclinical research in these areas. Future studies should focus on confirming the efficacy of this compound in established animal models, elucidating its precise effects on the relevant cellular and molecular pathways, and evaluating its safety profile for these potential new indications. Such research could significantly expand the therapeutic applications of this compound and offer new treatment options for patients with these debilitating conditions.
References
- 1. Clinical efficacy of sildenafil in primary pulmonary hypertension: a randomized, placebo-controlled, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
TPN729: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of TPN729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. While specific experimental protocols for this compound in cell culture are not extensively documented in publicly available literature, this document outlines detailed methodologies for key experiments based on the known mechanism of action of PDE5 inhibitors and established cell culture techniques.
Introduction
This compound is a novel and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, which in turn activates protein kinase G (PKG). This signaling cascade has been shown to influence a variety of cellular processes, including proliferation, apoptosis, and vasodilation.[2][3] The high selectivity of this compound for PDE5 suggests a potential for more targeted therapeutic effects with fewer off-target effects compared to other PDE5 inhibitors.[4]
Data Presentation
This compound Inhibitory Activity
| Target Enzyme | IC50 (nM) | Selectivity vs. PDE5 | Reference |
| This compound | |||
| PDE5 | 2.28 | - | [4] |
| PDE6 | 45.6 | ~20-fold | [4] |
| PDE11 | >10,000 | >4385-fold | [4] |
| Sildenafil | |||
| PDE5 | 5.22 | - | |
| PDE6 | 19.3 | ~3.7-fold | |
| Tadalafil | |||
| PDE5 | 2.35 | - | |
| PDE11 | 11.7 | ~5-fold |
Table 1: In vitro inhibitory potency and selectivity of this compound compared to other PDE5 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This compound and its Metabolite M3 Inhibitory Activity on PDE5A
| Compound | IC50 for PDE5A (nM) |
| This compound | 6.17 ± 0.48 |
| M3 (N-dealkylation of this compound) | 7.94 ± 0.07 |
Table 2: Inhibitory activity of this compound and its major metabolite M3 on PDE5A.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE5, leading to the accumulation of cGMP and activation of the cGMP/PKG signaling pathway. This pathway can influence cell fate by modulating downstream effectors involved in apoptosis and cell cycle regulation.
Caption: this compound inhibits PDE5, leading to increased cGMP and PKG activation.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various cell lines. It is recommended to optimize conditions such as cell seeding density, this compound concentration, and incubation time for each specific cell line and experiment.
General Experimental Workflow
Caption: A generalized workflow for in vitro cell-based assays with this compound.
Cell Culture and Maintenance
-
Cell Lines: Based on studies with other PDE5 inhibitors, suitable cell lines for investigating the effects of this compound could include, but are not limited to:
-
Cancer Cell Lines:
-
Prostate cancer: PC-3, DU145
-
Bladder cancer: HT-1376, J82, T24
-
Glioblastoma: U87MG[5]
-
-
Endothelial Cells:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
-
-
Culture Medium: Use the recommended culture medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.[6]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[6]
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Remove the labeling medium, fix, and denature the cellular DNA according to the manufacturer's protocol.[9]
-
Add the anti-BrdU primary antibody, followed by the enzyme-conjugated secondary antibody, with washing steps in between.[10]
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cells of interest
-
White-walled 96-well plates (for luminescent assays)
-
This compound
-
Caspase-Glo® 3/7 Reagent or similar
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.[11] This reagent typically contains a luminogenic substrate for caspase-3/7 and a cell lysis buffer.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.[12]
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[12]
-
Disclaimer
This document provides generalized protocols and should be used as a starting point for experimental design. All protocols and concentrations should be optimized for the specific cell lines and experimental conditions used in your laboratory. Always follow appropriate laboratory safety procedures. This information is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Essential role of the cGMP/PKG signaling pathway in regulating the proliferation and survival of human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound maleate| CAS 1422955-53-0 [dcchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
How to dissolve and store TPN729 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of TPN729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information is intended to guide researchers in accurately preparing and handling this compound for in vitro and in vivo studies.
Product Information
| Property | Value | Source |
| Chemical Name | 4-ethoxy-N-methyl-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | MedKoo Biosciences |
| Molecular Formula | C₂₄H₃₄N₆O₄S | MedKoo Biosciences |
| Molecular Weight | 502.63 g/mol | MedKoo Biosciences |
| CAS Number | Not available | MedKoo Biosciences |
| Mechanism of Action | Selective inhibitor of phosphodiesterase type 5 (PDE5) | [1][2] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |
| Storage of Solid Compound | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. |
| Storage of Stock Solution (in DMSO) | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. |
| Shelf Life (Solid) | >3 years if stored properly. |
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.026 mg of this compound (Molecular Weight = 502.63 g/mol ).
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
In Vitro Cell-Based Assay Protocol
This protocol provides a general framework for utilizing this compound in a cell-based assay. The final concentration of this compound and the specific cell line should be optimized for your experimental system.
Workflow for In Vitro Cell-Based Assay:
Caption: Workflow for a typical in vitro cell-based experiment with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell line and culture medium
-
Sterile multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your chosen cell line into a multi-well plate at the desired density and allow the cells to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in your experimental design.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Performance: Following incubation, perform your desired cell-based assay according to the manufacturer's instructions. This could include assays for cell viability (e.g., MTT, CellTiter-Glo®), apoptosis, or specific signaling pathway readouts.
In Vivo Animal Study Protocol (Oral Gavage in Rats)
This protocol outlines the preparation of this compound for oral administration to rats. The formulation should be optimized for solubility and stability.
Workflow for In Vivo Animal Study:
Caption: Workflow for a typical in vivo animal study with this compound.
Materials:
-
This compound powder
-
DMSO
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a mixture of polyethylene glycol 400 (PEG400) and water)
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 4.1.
-
Prepare the desired vehicle for oral administration. A common vehicle for poorly water-soluble compounds is 0.5% methylcellulose in sterile water.
-
To prepare the final dosing solution, first, add the required volume of the this compound DMSO stock solution to a sterile tube.
-
Gradually add the vehicle to the DMSO solution while vortexing to ensure proper mixing and to prevent precipitation of the compound. The final concentration of DMSO in the dosing solution should be kept as low as possible.
-
A vehicle control group receiving the same formulation without this compound should be included in the study.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the rats via oral gavage at the desired dose volume.
-
The dosing volume is typically calculated based on the animal's body weight.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
-
This compound Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the activation of downstream signaling pathways.
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting downstream signaling.
References
TPN729 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TPN729, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor, for use in in vivo animal studies. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action makes it a promising candidate for the treatment of conditions such as erectile dysfunction (ED).[1] Preclinical studies have demonstrated its efficacy and a favorable pharmacokinetic profile in animal models.[2][3]
Mechanism of Action: The PDE5-cGMP Signaling Pathway
This compound exerts its pharmacological effect by modulating the nitric oxide (NO)-cGMP signaling pathway. In the context of erectile function, neuronal and endothelial nitric oxide synthase (nNOS and eNOS) produce NO in response to sexual stimulation. NO then activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP. This compound selectively inhibits PDE5, thereby preventing cGMP degradation and prolonging the pro-erectile signal.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical in vivo animal studies.
Table 1: Pharmacokinetics of TPN729MA in Male Sprague-Dawley Rats [2]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Intravenous | 1 | - | - | - | - | - |
| Oral | 1 | 3.58 | 0.67-1 | 20.5 | 3.55-6.73 | 10 |
| Oral | 3 | 10.7 | 0.67-1 | 56.1 | 3.55-6.73 | 10 |
| Oral | 10 | 44.3 | 0.67-1 | 207 | 3.55-6.73 | 10 |
Table 2: Efficacy of TPN729MA in a Rat Model of Erectile Dysfunction
| Treatment Group | Dose (mg/kg, oral) | Outcome Measure (ICP/BP Ratio) |
| Vehicle | - | Baseline |
| TPN729MA | 2.5 | Significantly increased at 75, 90, 105, and 120 minutes post-dose |
| TPN729MA | 5.0 | Significantly increased at all time points |
| Sildenafil | - | Significantly increased at 75 and 90 minutes post-dose |
Table 3: Toxicology Data for this compound and Similar Compounds
| Compound | Species | Study Duration | Route | NOAEL (mg/kg/day) | Observed Toxicities at Higher Doses |
| Unspecified PDE5i | Rat | 28-day | Oral | < 60 | CNS clinical signs (uncoordinated gait, decreased activity) at ≥ 60 mg/kg; Mortality at 100 mg/kg/day.[4] |
| Unspecified CBM | Mouse | 91-day | Oral | 30 | Minimal clinical signs and liver weight increases at higher doses.[4] |
| This compound | Rat | Single Dose | Oral | - | Study focused on metabolism at 25 mg/kg with no reported adverse effects.[5][6] |
Experimental Protocols
In Vivo Efficacy Study in a Rat Model of Erectile Dysfunction
This protocol is based on methodologies used for evaluating PDE5 inhibitors in rodent models of erectile function.
4.1.1. Materials
-
This compound (or its salt form, TPN729MA)
-
Sterile Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (7-8 weeks old, 200-220 g)[2]
-
Anesthetic (e.g., pentobarbital sodium)
-
Oral gavage needles
-
Surgical instruments
-
Pressure transducers and data acquisition system
4.1.2. Procedure
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment.[2] For a 5 mg/kg dose in a 200g rat, dissolve 1 mg of this compound in a suitable volume of saline for oral gavage (e.g., 1 mL).
-
Animal Groups: Randomly assign animals to different treatment groups: Vehicle control (saline only), this compound (e.g., 2.5 mg/kg), and this compound (e.g., 5.0 mg/kg).
-
Drug Administration: Administer the prepared this compound solution or vehicle orally via gavage.
-
Anesthesia and Surgery: Approximately 60 minutes after dosing, anesthetize the rats. Perform a tracheotomy to ensure a clear airway. Expose the carotid artery and cannulate it to monitor systemic blood pressure (BP). Expose the crus of the penis and insert a 23-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP).
-
Erectile Function Assessment: Isolate and stimulate the cavernous nerve with a bipolar electrode using an electrical stimulator. Record the maximal ICP and mean arterial pressure (MAP) during stimulation.
-
Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) as the primary measure of erectile function. Compare the results between the treatment groups and the vehicle control group using appropriate statistical methods.
Pharmacokinetic Study
4.2.1. Materials
-
This compound
-
Sterile Saline
-
Male Sprague-Dawley rats (200-220 g)
-
Intravenous and oral dosing equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
4.2.2. Procedure
-
Animal Preparation: Fast animals overnight before dosing, with free access to water. Food can be returned 2 hours post-dose.[2]
-
Dosing:
-
Blood Sampling: Collect blood samples from a suitable site (e.g., jugular vein or tail vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and bioavailability using appropriate software.
Safety and Toxicology Considerations
Based on available data, this compound is suggested to have low toxicity.[1] However, as with any investigational compound, a thorough safety evaluation is crucial. In a 28-day study in rats with a similar compound, CNS-related clinical signs were observed at doses of 60 mg/kg/day and above, with mortality at 100 mg/kg/day.[4] A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day was established in a 91-day mouse study of another related compound.[4] Researchers should carefully monitor animals for any adverse clinical signs, especially at higher doses. It is recommended to conduct dose-range-finding toxicology studies to establish the NOAEL for this compound in the specific animal model being used.
Conclusion
This compound is a promising PDE5 inhibitor with demonstrated in vivo efficacy in animal models of erectile dysfunction. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of dosage, formulation, and experimental design will be critical for obtaining robust and reproducible results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of TPN729 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of TPN729, a novel phosphodiesterase type 5 (PDE5) inhibitor, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of this compound concentrations in a biological matrix.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This compound is under investigation for various therapeutic applications. To support its clinical development, a reliable bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and toxicokinetic assessments. The LC-MS/MS method presented here offers high selectivity, sensitivity, and throughput for the analysis of this compound in human plasma samples.
Mechanism of Action: PDE5 Inhibition
Experimental
Materials and Reagents
-
This compound reference standard
-
Sildenafil (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and sildenafil (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the sildenafil IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the this compound working solutions to prepare calibration standards at concentrations ranging from 0.2 to 200 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the sildenafil internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Sildenafil (IS) | 475.2 | 283.2 | 35 |
Note: The MRM transitions for this compound must be determined experimentally. The precursor ion will be the [M+H]+ of this compound. Product ions should be selected based on stability and intensity following collision-induced dissociation.
Results and Discussion
Method Validation
The analytical method was validated according to regulatory guidelines. The validation parameters assessed included linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.2 to 200 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL.[2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for LLOQ).[2]
Table 1: Accuracy and Precision of this compound Quantification in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.5 | 6.2 | 98.7 | 7.5 | 99.1 |
| Medium | 50 | 4.8 | 101.3 | 5.9 | 100.8 |
| High | 160 | 3.5 | 97.9 | 4.7 | 98.5 |
Recovery and Matrix Effect
The extraction recovery of this compound from human plasma was consistent across the QC levels, with an average recovery of approximately 85%. The matrix effect was assessed and found to be negligible, with the ion suppression/enhancement within acceptable limits.
Stability
The stability of this compound in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage. The results are summarized in Table 2. This compound was found to be stable under all tested conditions.
Table 2: Stability of this compound in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Short-term (Bench-top) | 6 hours | Room Temperature | 95.8 - 103.2 |
| Freeze-thaw | 3 cycles | -80°C to Room Temp. | 96.5 - 101.7 |
| Long-term | 30 days | -80°C | 97.1 - 104.5 |
| Post-preparative | 24 hours | 4°C | 98.3 - 102.9 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in the clinical development of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a final volume of 10 mL of methanol.
-
Vortex until fully dissolved.
-
-
Sildenafil (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of sildenafil.
-
Dissolve in a final volume of 10 mL of methanol.
-
Vortex until fully dissolved.
-
-
This compound Working Solutions:
-
Perform serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma. The concentrations of these working solutions should be selected to cover the desired calibration curve range (e.g., 2, 5, 10, 20, 50, 100, 1600, 2000 ng/mL).
-
-
Sildenafil (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the sildenafil stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
-
Calibration Standards and QC Samples:
-
To aliquots of blank human plasma, add a small volume (e.g., 10 µL) of the appropriate this compound working solution to achieve the desired final concentrations for the calibration curve and QC samples.
-
Ensure the volume of the spiking solution is minimal (e.g., ≤ 5% of the plasma volume) to avoid significant matrix dilution.
-
Vortex each standard and QC sample after spiking.
-
Store all solutions at -20°C or -80°C when not in use.
-
Protocol 2: Plasma Sample Preparation and Extraction
-
Retrieve plasma samples, calibration standards, and QC samples from the freezer and allow them to thaw completely at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
Arrange labeled 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of each plasma sample, standard, or QC into the corresponding microcentrifuge tube.
-
Add 10 µL of the sildenafil internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex each tube for approximately 10 seconds.
-
Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean, labeled autosampler vial.
-
Cap the vials and place them in the autosampler tray for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation and Data Acquisition
-
System Preparation:
-
Ensure the LC-MS/MS system is properly initialized and the mobile phases are fresh and degassed.
-
Equilibrate the analytical column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Method Setup:
-
Create a new acquisition method with the LC and MS parameters detailed in the "LC-MS/MS Method" section.
-
Define the MRM transitions for this compound (once determined) and sildenafil. Optimize the collision energy and other compound-dependent parameters for this compound.
-
-
Sequence Setup:
-
Create a sequence table for the analysis.
-
Include injections of blank plasma, calibration standards (from lowest to highest concentration), QC samples, and unknown samples.
-
It is recommended to inject a blank sample after the highest calibration standard to check for carryover.
-
-
Data Acquisition:
-
Start the sequence run.
-
Monitor the system performance throughout the run.
-
-
Data Processing:
-
After the run is complete, integrate the chromatographic peaks for this compound and the sildenafil IS.
-
Calculate the peak area ratios of this compound to the IS.
-
Generate a calibration curve by plotting the peak area ratios versus the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Quantify the this compound concentrations in the QC and unknown samples using the regression equation from the calibration curve.
-
References
Application Notes and Protocols for [14C]TPN729 in Absorption and Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN729 is a novel, orally available phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of erectile dysfunction.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical for its development. The use of radiolabeled compounds, such as [14C]this compound, is a key technique in these studies, allowing for accurate mass balance determination and tracing the fate of the drug and its metabolites in the body.[3][4][5]
These application notes provide a summary of the key findings from a study using [14C]this compound in rats and detailed protocols for conducting similar absorption and distribution studies. The primary goal of using the radiolabeled compound was to overcome the low recovery rates observed in previous non-radiolabeled experiments and to provide a comprehensive understanding of this compound's disposition.[3][4][5]
Key Findings from [14C]this compound Studies in Rats
A single oral dose of 25 mg/kg [14C]this compound (150 μCi/kg) was administered to Sprague-Dawley rats.[3][5] The subsequent analysis provided a comprehensive ADME profile.
Mass Balance and Excretion
The use of [14C]this compound enabled a high recovery of the administered dose, solving issues from previous studies.[3][4][5]
Table 1: Radioactivity Recovery and Excretion Routes
| Parameter | Value |
| Total Radioactivity Recovery (168h) | 92.13% |
| Major Excretion Route | Feces |
| % of Dose in Feces | 74.63% |
| Minor Excretion Route | Urine |
| % of Dose in Urine | 17.50% |
Data sourced from a study in Sprague-Dawley rats following a single oral dose of [14C]this compound.[3][5][6]
Tissue Distribution
Following oral administration, [14C]this compound-related radioactivity was widely distributed throughout the body.[3][4][5] Higher concentrations of radioactivity were observed in the stomach, large intestine, lung, liver, small intestine, and eyes.[3][4][5]
Table 2: Tissue Distribution of [14C]this compound-Derived Radioactivity in Male Rats (AUC0-48h)
| Tissue | AUC0-48h (ng eq./g*h) | Ratio to Plasma |
| Eyes | 57.20 | Not specified in this format |
| Small Intestine | 301,478 | 25.23 |
| Liver | 242,142 | 20.26 |
| Lung | 219,435 | 18.36 |
| Large Intestine | 205,084 | 17.16 |
| Stomach | 193,385 | 16.18 |
| Kidney | 90,155 | 7.54 |
| Spleen | 102,071 | 8.54 |
| Heart | 32,513 | 2.72 |
| Muscle | 28,592 | 2.39 |
| Skin | 37,109 | 3.11 |
| Pancreas | 63,920 | 5.35 |
| Plasma | 11,951 | 1.00 |
AUC0-48h represents the area under the concentration-time curve from 0 to 48 hours. Data is derived from supplemental information from the primary rat study.[7]
Metabolism
A total of 51 metabolites of this compound were identified in rat plasma, urine, feces, and bile.[3][5] The primary metabolic pathways were N-dealkylation, oxidation, and dehydrogenation, with the pyrrolidine moiety being the most susceptible to metabolism.[3][4][5] It is important to note that there are species differences in metabolism, with the N-dealkylated metabolite (M3) showing significantly higher plasma exposure in humans compared to rats.[2]
Experimental Protocols
The following are detailed protocols for conducting absorption and distribution studies using [14C]this compound, based on the methodologies described in the cited literature.
Protocol 1: Mass Balance and Excretion Study
Objective: To determine the routes and extent of excretion of [14C]this compound and its metabolites.
Materials:
-
[14C]this compound
-
Sprague-Dawley rats
-
Metabolic cages
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Sample oxidizer
Procedure:
-
Animal Acclimatization: Acclimatize male and female Sprague-Dawley rats to metabolic cages for at least 24 hours before dosing.
-
Dose Preparation: Prepare a formulation of [14C]this compound for oral gavage. The cited study used a dose of 25 mg/kg with a radioactivity of 150 μCi/kg.[3][5]
-
Dosing: Administer a single oral dose of the [14C]this compound formulation to each rat.
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and daily thereafter up to 168h).
-
Sample Processing:
-
Urine: Measure and homogenize the urine collected at each interval. Take triplicate aliquots for LSC.
-
Feces: Homogenize the feces from each collection interval. Weigh and take triplicate samples for combustion in a sample oxidizer, followed by LSC.
-
-
Radioactivity Measurement: Quantify the radioactivity in the prepared samples using a Liquid Scintillation Counter.
-
Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces at each time point and cumulatively.
Protocol 2: Tissue Distribution Study
Objective: To determine the distribution of [14C]this compound-related radioactivity in various tissues.
Materials:
-
[14C]this compound
-
Sprague-Dawley rats
-
Surgical instruments for dissection
-
Homogenizer
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Sample oxidizer
Procedure:
-
Dosing: Administer a single oral dose of [14C]this compound to groups of rats as described in Protocol 1.
-
Tissue Collection: At specified time points post-dose (e.g., 1, 4, 8, 24, 48 hours), euthanize a group of rats and collect a comprehensive set of tissues (e.g., blood, plasma, liver, kidney, lung, heart, brain, muscle, skin, eyes, etc.).
-
Sample Processing:
-
Blood and Plasma: Collect whole blood and separate a portion to obtain plasma via centrifugation.
-
Tissues: Weigh each tissue sample and homogenize it.
-
-
Radioactivity Measurement:
-
Liquid Samples (Plasma, Urine): Mix aliquots with scintillation cocktail and analyze by LSC.
-
Solid Samples (Tissues, Feces): Process aliquots of homogenates via sample oxidation, followed by LSC.
-
-
Data Analysis: Calculate the concentration of radioactivity (e.g., in ng equivalents/g of tissue) for each tissue at each time point. Determine key pharmacokinetic parameters such as AUC.
Visualizations
Signaling Pathway
This compound is a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation.
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow
The following diagram outlines the workflow for a typical absorption and distribution study using [14C]this compound.
Caption: Workflow for [14C]this compound absorption and distribution studies.
References
- 1. Research [english.simm.cas.cn]
- 2. urotoday.com [urotoday.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Studying TPN729 Metabolism in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of the metabolic fate of TPN729, a novel phosphodiesterase type 5 (PDE5) inhibitor, using human liver microsomes (HLMs). Understanding the metabolic stability and pathways of this compound is crucial for its development as a therapeutic agent.[1] Human liver microsomes are a well-established in vitro model for studying drug metabolism as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[2][3][4][5]
Introduction
This compound is a novel phosphodiesterase type 5 (PDE5) inhibitor with potential for the treatment of erectile dysfunction.[1] Preclinical evaluation of new chemical entities requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.[6] The liver is the primary site of drug metabolism, and in vitro studies using human liver microsomes provide valuable insights into a compound's metabolic stability and the potential metabolites formed.[2][3][7] This information is critical for predicting in vivo pharmacokinetics and identifying potential drug-drug interactions.[8][9]
The metabolism of this compound in humans is extensive and involves several pathways, including oxidative deamination, oxidative ring opening, N-dealkylation, N-oxidation, hydroxylation, dehydrogenation, lactam formation, and glucuronidation.[1] The major circulating metabolite in human plasma is M3, which results from N-dealkylation.[1] This protocol outlines the necessary steps to investigate these metabolic pathways in a laboratory setting.
Experimental Protocols
This section details the methodology for determining the metabolic stability of this compound and identifying its metabolites using human liver microsomes.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Specifications | Supplier | Storage |
| This compound | >98% purity | In-house synthesis or commercial vendor | -20°C |
| Pooled Human Liver Microsomes | 20 mg/mL protein concentration | Major life sciences supplier | -80°C |
| NADPH Regenerating System (Solution A & B) | e.g., NADP+, Glucose-6-Phosphate, MgCl2, Glucose-6-Phosphate Dehydrogenase | Major life sciences supplier | -20°C |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Prepare in-house or commercial | 4°C |
| Acetonitrile (ACN) | HPLC grade | Major chemical supplier | Room Temperature |
| Methanol (MeOH) | HPLC grade | Major chemical supplier | Room Temperature |
| Formic Acid | LC-MS grade | Major chemical supplier | Room Temperature |
| Internal Standard (IS) | e.g., a structurally similar compound not expected to be a this compound metabolite | In-house or commercial | As per supplier |
| Control Compounds | e.g., Testosterone (high clearance), Verapamil (moderate clearance) | Major chemical supplier | As per supplier |
Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by human liver microsomes.
2.2.1. Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Working Solution: Dilute the stock solution to 100 µM in a 50:50 mixture of acetonitrile and water.
-
Microsome Suspension: On the day of the experiment, thaw the pooled human liver microsomes rapidly in a 37°C water bath. Dilute the microsomes to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a suitable concentration (e.g., 100 nM).
2.2.2. Incubation Procedure
-
Pre-warm the diluted human liver microsome suspension and the NADPH regenerating system solution to 37°C for 5 minutes.
-
In a 96-well plate, add the components in the following order:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
This compound working solution (final concentration of 1 µM is a good starting point)
-
Diluted Human Liver Microsomes (final concentration 0.5 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation mixture should be 200 µL.
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes (400 µL) of the ice-cold quenching solution to the respective wells.
-
Include control incubations:
-
No NADPH control: Replace the NADPH regenerating system with an equal volume of phosphate buffer to assess non-enzymatic degradation.
-
No microsome control: Replace the microsome suspension with an equal volume of phosphate buffer to assess the stability of this compound in the incubation buffer.
-
Positive control: Incubate a compound with known metabolic stability (e.g., testosterone) under the same conditions.
-
2.2.3. Sample Processing and Analysis
-
After quenching, centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound concentration at each time point.
2.2.4. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of this compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Metabolite Identification
This procedure focuses on identifying the metabolites of this compound formed during the incubation.
2.3.1. Incubation Conditions
The incubation conditions are similar to the metabolic stability assay, but with some modifications to maximize metabolite formation:
-
Increase the concentration of this compound (e.g., 10 µM) to ensure detectable levels of metabolites.
-
Use a longer incubation time (e.g., 60 or 120 minutes).
2.3.2. Sample Analysis
-
Process the samples as described in the metabolic stability assay.
-
Analyze the supernatant using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS, to detect and identify potential metabolites.[10][11][12]
-
Compare the chromatograms of the this compound incubation samples with the control samples (no NADPH and no microsomes) to identify peaks corresponding to metabolites.
2.3.3. Data Interpretation
-
Identify potential metabolites by searching for masses corresponding to expected biotransformations of this compound (e.g., oxidation, N-dealkylation, glucuronidation).
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent drug and potential metabolites to aid in structural elucidation.[10]
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Recommended Incubation Conditions for this compound Metabolic Stability Assay
| Parameter | Recommended Value |
| This compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Temperature | 37°C |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min |
| Cofactor | NADPH Regenerating System |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Quenching Solution | Acetonitrile with Internal Standard |
| Final DMSO Concentration | < 0.1% |
Table 2: Example Data for this compound Metabolic Stability
| Time (min) | % this compound Remaining | ln(% this compound Remaining) |
| 0 | 100 | 4.605 |
| 5 | 85 | 4.443 |
| 15 | 60 | 4.094 |
| 30 | 35 | 3.555 |
| 45 | 15 | 2.708 |
| 60 | 5 | 1.609 |
Table 3: Calculated Pharmacokinetic Parameters for this compound
| Parameter | Value | Units |
| Elimination Rate Constant (k) | Calculated from slope | min⁻¹ |
| Half-life (t½) | Calculated from k | min |
| Intrinsic Clearance (CLint) | Calculated from t½ | µL/min/mg protein |
Visualizations
Diagrams illustrating the experimental workflow and metabolic pathways are provided below.
Caption: Experimental workflow for this compound metabolic stability assay.
Caption: Major metabolic pathways of this compound in humans.
References
- 1. Characterization of this compound metabolites in humans using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. oyc.co.jp [oyc.co.jp]
- 4. dls.com [dls.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 10. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 11. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpras.com [ijpras.com]
TPN729 as a Tool for Studying cGMP-Mediated Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN729 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP levels, making it a valuable tool for investigating the diverse physiological and pathological processes regulated by cGMP-mediated signaling pathways. These pathways are implicated in a wide range of cellular functions, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and cell proliferation.
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to dissect cGMP signaling. It includes quantitative data on this compound's potency and selectivity, step-by-step methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.
Data Presentation
This compound Inhibitory Activity and Selectivity
The efficacy of this compound as a PDE5 inhibitor is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50) and its high selectivity for PDE5 over other PDE isoforms. This selectivity is crucial for specifically targeting the cGMP pathway with minimal off-target effects.
| Target | IC50 (nM) | Selectivity (fold vs. PDE5) | Reference |
| PDE5 | 2.28 | 1 | [1][2] |
| PDE6 | 45.2 | ~20 | [1] |
| PDE1 | 565 | ~248 | [2] |
| PDE4 | 834 | ~366 | [2] |
| PDE11 | 6090 | ~2671 | [2] |
| PDE2, 3, 7, 8, 9, 10 | >10,000 | >4385 | [2] |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
The canonical nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP/protein kinase G (PKG) signaling pathway is a primary target for investigation using this compound.
Caption: The NO/sGC/cGMP/PKG signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols
In Vitro Smooth Muscle Relaxation Assay
This protocol details the use of this compound to study the relaxation of pre-contracted smooth muscle tissue, a classic cGMP-mediated response.
Experimental Workflow:
Caption: Workflow for assessing this compound-induced smooth muscle relaxation.
Protocol:
-
Tissue Preparation: Isolate smooth muscle tissue (e.g., rat aorta, rabbit corpus cavernosum) and cut into rings or strips of appropriate size.
-
Mounting: Mount the tissue in an organ bath filled with Krebs-Henseleit solution (or other suitable physiological salt solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.
-
Contraction: Induce a stable contraction with a contractile agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
This compound Application: Once a plateau in contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.
-
Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Platelet Aggregation Assay
This protocol describes how to use this compound to investigate the inhibitory effect of cGMP on platelet aggregation.
Experimental Workflow:
Caption: Workflow for studying the effect of this compound on platelet aggregation.
Protocol:
-
PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Aggregation Induction: Initiate platelet aggregation by adding an agonist such as collagen (e.g., 1-5 µg/mL) or ADP (e.g., 5-20 µM).
-
Data Recording: Measure the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Quantify the extent of aggregation, typically as the maximum percentage change in light transmittance. Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
Measurement of Intracellular cGMP Levels
This protocol provides a method to quantify the direct effect of this compound on intracellular cGMP accumulation in cultured cells.
Experimental Workflow:
Caption: Workflow for measuring intracellular cGMP levels following this compound treatment.
Protocol:
-
Cell Culture: Seed cells of interest (e.g., vascular smooth muscle cells, endothelial cells) in multi-well culture plates and grow them to near confluency.
-
Pre-treatment: Replace the culture medium with a serum-free medium or a physiological salt solution and pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a cGMP-elevating agent, such as the NO donor sodium nitroprusside (SNP; e.g., 10 µM), for a short period (e.g., 2-10 minutes). Include a non-stimulated control.
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with the lysis buffer provided in the cGMP assay kit (e.g., 0.1 M HCl).
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Normalization: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay). Normalize the cGMP levels to the protein concentration (e.g., pmol cGMP/mg protein).
Cell Proliferation/Viability Assay
This protocol outlines the use of this compound to investigate the role of cGMP in regulating cell proliferation or viability, which can be relevant in cancer research or studies on vascular remodeling.
Experimental Workflow:
References
Application Notes and Protocols for the Identification of TPN729 Metabolites in Humans using UPLC/Q-TOF MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN729 is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[2][3] Understanding the metabolic fate of this compound in humans is crucial for its clinical development, as metabolites can contribute to the pharmacological effect or potential side effects. This document provides a detailed application note and protocol for the identification of this compound metabolites in human plasma, urine, and feces using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS). This methodology offers high resolution, sensitivity, and mass accuracy, making it ideal for the detection and structural elucidation of drug metabolites in complex biological matrices.[4][5]
A study investigating the metabolic fate of this compound in humans identified a total of 22 metabolites. The primary metabolic pathways for this compound in humans include oxidative deamination, oxidative ring opening, N-dealkylation, N-oxidation, hydroxylation, dehydrogenation, lactam formation, and glucuronidation. The major circulating metabolite in human plasma was identified as M3, which results from N-dealkylation. In feces, the principal metabolites are products of oxidative deamination and oxidative ring opening, while the parent drug is the major component found in urine.
Data Presentation
The following table summarizes the key metabolites of this compound identified in human plasma, urine, and feces.
| Metabolite ID | Proposed Biotransformation | Matrix Detected | Relative Abundance |
| This compound | Parent Drug | Plasma, Urine, Feces | - |
| M1 | Oxidative deamination and oxidative ring opening | Feces | Principal metabolite in feces |
| M2 | Oxidative deamination and oxidative ring opening | Feces | Principal metabolite in feces |
| M3 | N-dealkylation | Plasma | Major circulating metabolite in plasma |
| M4 | Hydroxylation | Plasma, Urine, Feces | Minor |
| M5 | N-oxidation | Plasma, Urine, Feces | Minor |
| M6 | Dehydrogenation | Plasma, Urine, Feces | Minor |
| M7 | Lactam formation | Plasma, Urine, Feces | Minor |
| M8 | Glucuronidation | Urine | Minor |
Signaling Pathway of this compound
This compound, as a PDE5 inhibitor, enhances the signaling pathway of nitric oxide (NO). In response to sexual stimulation, NO is released and activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby prolonging and enhancing its downstream effects.
Caption: Signaling pathway of this compound as a PDE5 inhibitor.
Experimental Workflow
The identification of this compound metabolites involves a systematic workflow starting from sample collection and preparation, followed by UPLC/Q-TOF MS analysis, data processing, and finally, metabolite identification and structural elucidation.
Caption: Experimental workflow for this compound metabolite identification.
Experimental Protocols
Sample Preparation
a) Human Plasma:
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% mobile phase A, 5% mobile phase B).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial for analysis.
b) Human Urine:
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the urine sample at 14,000 rpm for 10 minutes at 4°C to remove any particulate matter.
-
Dilute 100 µL of the supernatant with 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to a UPLC vial for analysis.[6]
c) Human Feces:
-
Homogenize approximately 1 g of feces with 3 mL of water.
-
To 1 mL of the homogenate, add 3 mL of acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC/Q-TOF MS Analysis
a) UPLC Conditions:
-
System: Waters ACQUITY UPLC System
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[7]
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
b) Q-TOF MS Conditions:
-
System: Waters SYNAPT G2 HDMS System with an electrospray ionization (ESI) source[5][8]
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 35 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously)
-
Mass Range: m/z 50-1200
-
Scan Time: 0.2 s
-
Collision Energy:
-
Low Energy (MS): 6 eV
-
High Energy (MS/MS): Ramped from 15 to 40 eV
-
-
LockMass Reference: Leucine enkephalin (m/z 556.2771) infused at 5 µL/min.
Data Processing and Metabolite Identification
-
Software: MassLynx 4.1 with MetaboLynx XS application manager.[9][10]
-
Peak Detection: Process the raw UPLC/Q-TOF MS data to detect peaks corresponding to the parent drug and its potential metabolites.
-
Metabolite Prediction: Use MetaboLynx to search for expected biotransformations (e.g., hydroxylation, N-dealkylation, glucuronidation) and unexpected metabolites by comparing the treated samples with control (blank) samples.
-
Elemental Composition: Determine the elemental composition of the parent drug and its metabolites from the accurate mass measurements.
-
Structural Elucidation: Analyze the high-energy MS/MS spectra to identify the fragmentation patterns of the metabolites. Compare these patterns with the fragmentation of the parent drug to determine the site of metabolic modification.
-
Confirmation: Where possible, confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic reference standards.
Conclusion
The UPLC/Q-TOF MS method described provides a robust and sensitive platform for the comprehensive identification and characterization of this compound metabolites in human biological matrices. The high resolution and mass accuracy of the Q-TOF MS enable the confident determination of elemental compositions, while the MSE data acquisition strategy ensures that both precursor and fragment ion information are captured in a single run, facilitating structural elucidation. This detailed protocol and application note serves as a valuable resource for researchers in drug metabolism and pharmacokinetics, aiding in the continued development and understanding of this compound and other novel drug candidates.
References
- 1. lcms.cz [lcms.cz]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 6. Simultaneous determination of this compound and its five metabolites in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. chemistry.unt.edu [chemistry.unt.edu]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols: Investigating TPN729 Tissue Distribution in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN729 is a novel, orally available phosphodiesterase type 5 (PDE5) inhibitor that has been investigated for the treatment of erectile dysfunction.[1][2] Understanding the tissue distribution of a drug candidate is a critical component of preclinical development, providing insights into its potential efficacy, target engagement, and safety profile. These application notes provide a summary of the available data on this compound tissue distribution in rodent models and detailed protocols for conducting such studies. The primary focus of the available research is on rat models.[1]
Data Presentation
This compound Tissue Distribution in Rats
A study utilizing 14C-labeled this compound administered orally to rats demonstrated wide distribution of the compound and its metabolites across various tissues.[1] While specific quantitative values are not publicly available in the reviewed literature, the study identified tissues with higher concentrations of radioactivity.
Table 1: Summary of [14C]this compound Radioactivity Distribution in Rat Tissues
| Tissue Category | Tissues with Higher Observed Radioactivity Concentration |
| Gastrointestinal Tract | Stomach, Small Intestine, Large Intestine |
| Major Organs | Lung, Liver |
| Sensory Organs | Eyes |
Source: Data extrapolated from a study on the absorption, distribution, metabolism, and excretion of [14C]this compound in rats.[1]
The study also noted that the concentration of drug-related materials was similar in plasma and blood cells.[1] Feces was the primary route of excretion, accounting for 74.63% of the administered dose, while urine accounted for 17.50%.[1]
Signaling Pathway
This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] The canonical signaling pathway affected by PDE5 inhibitors is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for smooth muscle relaxation.
Caption: this compound inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for conducting a tissue distribution study of this compound in a rat model, based on the available literature.[1]
Protocol 1: In Vivo Tissue Distribution of [14C]this compound in Rats
1. Objective: To determine the distribution pattern of this compound and its metabolites in various tissues of Sprague-Dawley rats following a single oral administration of [14C]this compound.
2. Materials:
-
Test Article: [14C]this compound (Radiolabeled)
-
Vehicle: Appropriate for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Animals: Male Sprague-Dawley rats (specific pathogen-free)
-
Equipment:
-
Oral gavage needles
-
Metabolism cages for collection of urine and feces
-
Surgical instruments for tissue dissection
-
Liquid scintillation counter
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
3. Experimental Workflow:
Caption: Workflow for a rodent tissue distribution study of radiolabeled this compound.
4. Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of [14C]this compound at 25 mg/kg (150 µCi/kg).[1]
-
-
Sample Collection:
-
House the rats in individual metabolism cages.
-
Collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dose.
-
Collect blood samples from the tail vein at various time points.
-
At the end of the designated time course (e.g., 168 hours), euthanize the animals via an approved method.
-
-
Tissue Collection:
-
Perform a thorough necropsy and collect a comprehensive list of tissues, including but not limited to: stomach, small intestine, large intestine, liver, lungs, kidneys, heart, spleen, brain, eyes, muscle, and skin.
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissue samples in an appropriate buffer.
-
Process blood to separate plasma.
-
-
Radioactivity Measurement:
-
Determine the total radioactivity in aliquots of urine, feces homogenates, plasma, and tissue homogenates using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue (e.g., in ng-equivalents/g).
-
Determine the percentage of the administered radioactive dose recovered in urine, feces, and tissues to assess mass balance.
-
Characterize the metabolic profile in plasma, urine, and feces using techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) to identify major metabolites. The main metabolic pathways for this compound are N-dealkylation, oxidation, and dehydrogenation.[1]
-
Conclusion
The available data from rat models indicate that this compound is widely distributed in the body following oral administration, with higher concentrations observed in the gastrointestinal tract, liver, lungs, and eyes. The primary route of excretion is through the feces. The provided protocols offer a framework for conducting further tissue distribution studies to expand upon these findings, potentially including other rodent species to investigate interspecies differences in pharmacokinetics. Such studies are essential for a comprehensive preclinical evaluation of this compound.
References
Application Notes & Protocols for TPN729 Administration
Introduction
TPN729 is a novel, orally available phosphodiesterase type 5 (PDE5) inhibitor that has been investigated for the treatment of erectile dysfunction.[1][2] As a PDE5 inhibitor, this compound functions by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, thereby facilitating erection.[3] Preclinical studies have indicated that this compound possesses high in vitro and in vivo potency, a balanced selectivity profile against other PDE isozymes, and a longer duration of action compared to sildenafil in animal models.[3] The compound has been advanced to Phase II clinical trials in China.[4][5][6]
These application notes provide an overview of the administration and pharmacokinetic profile of this compound based on available preclinical data, with a focus on the oral administration route. Detailed protocols for key experiments are also provided to guide researchers in the fields of pharmacology and drug development.
Pharmacokinetic Profile of this compound (Oral Administration)
Currently, published research has focused exclusively on the oral route of administration for this compound. Optimal bioavailability via this route is influenced by the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.
Metabolism and Excretion:
Following oral administration in rats, this compound is widely distributed throughout the body.[4][5] The primary route of elimination is through feces, which accounted for approximately 74.63% of the dose, while urinary excretion accounted for 17.50% in a study using radiolabeled this compound.[4][5] The metabolism of this compound is extensive, with major pathways including N-dealkylation, oxidation, dehydrogenation, and glucuronidation.[4][5][7]
In humans, the cytochrome P450 enzyme CYP3A4 is primarily responsible for the metabolism of this compound.[7][8] A significant active metabolite, M3 (N-dealkylation of this compound), has been identified.[7][8] In humans, the plasma exposure to M3 is 7.6-fold higher than that of the parent compound, and its pharmacological contribution is considered equal to that of this compound.[7][8]
Pharmacokinetic Data:
The following table summarizes key pharmacokinetic parameters for this compound and its radioactivity-related components following a single oral dose in rats.
| Parameter | Value | Species | Dose | Notes |
| Cmax (radioactivity) | 706 ng eq./mL | Rat (Plasma) | 25 mg/kg [¹⁴C]this compound | Geometric mean concentration of total radioactivity.[9] |
| Tmax (radioactivity) | 5.0 h | Rat (Plasma) | 25 mg/kg [¹⁴C]this compound | Median time to reach maximum concentration of total radioactivity.[9] |
| t1/2 (radioactivity) | 56.5 h | Rat (Plasma) | 25 mg/kg [¹⁴C]this compound | Geometric mean half-life of total radioactivity.[9] |
| AUC(0-∞) | 3.97 ± 0.73 μg‧mL⁻¹ h | Adult Rat | 7.0 mg/kg | |
| AUC(0-∞) | 5.95 ± 2.27 μg‧mL⁻¹ h | Juvenile Rat | 7.0 mg/kg |
Experimental Protocols
Protocol 1: Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) of [¹⁴C]this compound in Rats
This protocol is based on methodologies described for preclinical ADME studies of this compound.[4][5][9]
1. Objective: To determine the mass balance, tissue distribution, and routes of excretion of this compound and its metabolites following a single oral dose of [¹⁴C]this compound to rats.
2. Materials:
-
Male Sprague-Dawley rats
-
[¹⁴C]this compound (radiolabeled compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolism cages for separate collection of urine and feces
-
Scintillation counter and appropriate scintillation fluid
-
Homogenizer for tissue samples
-
High-performance liquid chromatography with mass spectrometry (HPLC-MS) system
3. Methodology:
-
Dosing:
-
Acclimatize male Sprague-Dawley rats to metabolism cages for at least 24 hours prior to dosing.
-
Administer a single oral dose of 25 mg/kg [¹⁴C]this compound (e.g., 150 μCi/kg) to each rat via gavage.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and daily up to 168h post-dose).
-
At selected time points post-dose, euthanize subgroups of animals to collect blood, plasma, and various tissues (e.g., liver, lung, kidney, brain, stomach, intestine).
-
-
Sample Analysis:
-
Measure the total radioactivity in urine, feces (homogenized), and tissue homogenates using a scintillation counter to determine the extent of excretion and tissue distribution.
-
Profile the metabolites in plasma, urine, and feces using HPLC-MS to identify the major metabolic pathways.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the mass balance.
-
Quantify the concentration of radioactivity in different tissues to assess the distribution pattern of this compound and its metabolites.
-
Identify and characterize the chemical structures of metabolites detected by HPLC-MS.
-
Visualizations
Caption: Workflow for an ADME study of this compound in rats.
Caption: Signaling pathway of this compound as a PDE5 inhibitor.
References
- 1. This compound Gets Approval from CFDA for Clinical Trial----Chinese Academy of Sciences [english.cas.cn]
- 2. Research [english.simm.cas.cn]
- 3. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TPN729MA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TPN729 solubility issues in aqueous buffers
This technical support center provides guidance and answers to frequently asked questions regarding the solubility of TPN729 in aqueous buffers for research and development applications.
FAQs
Q1: What is this compound?
This compound is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its chemical name is N-methyl-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide. This compound is currently under investigation for its therapeutic potential. Due to its chemical structure, it is predicted to have low solubility in aqueous solutions.
Q2: Is there readily available data on the solubility of this compound in various aqueous buffers?
Publicly available, specific quantitative data on the solubility of this compound in a range of aqueous buffers is limited. However, based on its chemical properties and the general characteristics of similar small molecule inhibitors, it is expected to be sparingly soluble in neutral aqueous buffers.
Q3: What are the general chemical properties of this compound?
| Property | Value | Source |
| Chemical Name | N-methyl-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | Internal Data |
| CAS Number | 936951-20-1 | MSDS |
| Molecular Formula | C25H36N6O4S | MSDS |
| Molecular Weight | 516.66 g/mol | MSDS |
| Storage (Powder) | -20°C | MSDS |
| Storage (in Solvent) | -80°C | MSDS |
Q4: What are common challenges when working with poorly soluble compounds like this compound?
Researchers often encounter issues such as precipitation of the compound in aqueous buffers, leading to inaccurate and irreproducible results in cell-based assays and other in vitro experiments. This can affect the accuracy of IC50 value determination and other pharmacological parameters.
Troubleshooting Guide
This section provides solutions to common problems encountered when preparing this compound solutions for experimental use.
Problem 1: this compound precipitates out of solution when diluted into aqueous buffer.
-
Cause: The aqueous buffer may not have sufficient solubilizing capacity for the final concentration of this compound. The percentage of the organic co-solvent in the final working solution may be too low.
-
Solution:
-
Decrease the final concentration of this compound: If the experimental design allows, lowering the final concentration of this compound may keep it in solution.
-
Increase the percentage of co-solvent: For in vitro assays, it is sometimes possible to increase the final concentration of the organic solvent (e.g., DMSO) to 0.5% or even 1%. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect the experimental outcome.
-
Use a different co-solvent: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. Always check for compatibility with your specific assay.
-
Utilize solubilizing excipients: Consider the use of surfactants or cyclodextrins to enhance solubility. These should be used with caution and validated for non-interference with the assay.
-
Problem 2: Inconsistent results in cell-based assays.
-
Cause: This could be due to partial precipitation of this compound in the stock or working solutions, leading to variability in the actual concentration of the compound in the assay wells.
-
Solution:
-
Visually inspect all solutions: Before each use, carefully inspect stock and working solutions for any signs of precipitation. If precipitation is observed, the solution should be gently warmed (if the compound is heat-stable) and sonicated to try and redissolve the compound. If it does not redissolve, a fresh solution should be prepared.
-
Prepare fresh working solutions: For maximum consistency, prepare working solutions fresh from a stock solution for each experiment.
-
Sonication: Briefly sonicating the final working solution before adding it to the assay plate can help to ensure homogeneity.
-
Problem 3: Difficulty dissolving the this compound powder.
-
Cause: this compound, like many hydrophobic compounds, may be difficult to dissolve directly in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent: The recommended approach is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gentle warming and vortexing: To aid dissolution in the organic solvent, gentle warming (e.g., to 37°C) and vortexing can be applied. Ensure the compound is stable at the temperature used.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out 5.17 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, perform a serial dilution. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently to ensure it is well-mixed.
-
The final concentration of DMSO in this working solution will be 0.1%. Ensure a vehicle control with the same final DMSO concentration is included in your experiment.
-
Use the working solution immediately. Do not store aqueous working solutions.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified PDE5 signaling pathway and the action of this compound.
References
Technical Support Center: TPN729 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TPN729 in in vitro assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its mechanism of action involves the selective inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, this compound leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG) and downstream signaling pathways.[3]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A good starting point for determining the optimal concentration of this compound is its IC50 value. The reported IC50 of this compound for PDE5 is 2.28 nM.[1] For cell-based assays, it is recommended to perform a dose-response curve starting from a low nanomolar range and extending to a micromolar range to determine the effective concentration for your specific cell line and endpoint. For other PDE5 inhibitors like sildenafil, concentrations ranging from 10 µM to 300 µM have been used in cancer cell lines to evaluate effects on proliferation and apoptosis.[4][5] Tadalafil has been shown to inhibit proliferation of idiopathic pulmonary arterial hypertension-pulmonary arterial smooth muscle cells with an IC50 of 4.5µM.[6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the dry compound at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions in DMSO should also be stored at -20°C.
Q4: What are the potential off-target effects of this compound?
While this compound is a selective PDE5 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[7] this compound has been shown to be more selective than sildenafil against PDE1 and PDE6, and significantly more selective than tadalafil against PDE11.[2] However, at high concentrations, inhibition of other PDE isoforms could occur, potentially leading to unintended cellular effects.[7] It is advisable to test the effects of this compound in control cells that do not express PDE5 or to use a less active enantiomer as a negative control if available.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PDE5 inhibitors to aid in experimental design.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE5 | 2.28 | [1] |
Table 2: Example In Vitro Concentrations of Other PDE5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | Concentration Range | Observed Effects | Reference |
| Sildenafil | Colon, pancreatic, breast, lung cancer cells | 10 µM - 271 µM | Impaired proliferation, augmented apoptosis, G1 cell cycle arrest | [4] |
| Sildenafil | Human colorectal cancer cells (SW480, HCT116) | 100 µM - 300 µM | Growth inhibition, cell cycle arrest, apoptosis | [5] |
| Sildenafil | Prostate cancer cells (LNCaP, PC3, DU-145) | 10 µM - 50 µM | Sensitization to chemotherapeutics, improved doxorubicin-induced apoptosis | [8] |
| Tadalafil | Idiopathic pulmonary arterial hypertension-pulmonary arterial smooth muscle cells | 0.03 µM - 100 µM (IC50 = 4.5 µM) | Inhibition of proliferation, induction of apoptosis | [6] |
Experimental Protocols & Workflows
cGMP-PKG Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound through the inhibition of PDE5.
Caption: this compound inhibits PDE5, leading to increased cGMP, PKG activation, and downstream effects.
Experimental Workflow: PDE5 Inhibition Assay (Fluorescence Polarization)
This workflow outlines a typical fluorescence polarization-based assay to determine the IC50 of this compound.
Caption: A stepwise workflow for determining the inhibitory activity of this compound on the PDE5 enzyme.
Experimental Workflow: Cell Viability (MTT) Assay
This diagram details the workflow for assessing the effect of this compound on cell viability using an MTT assay.
Caption: A general workflow for evaluating the cytotoxic effects of this compound on cultured cells.
Detailed Experimental Protocols
PDE5 Inhibition Assay (Fluorescence Polarization-Based)
This protocol is adapted from a general method for PDE5 inhibitors and is suitable for determining the IC50 of this compound.[3]
Materials:
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Recombinant human PDE5A1 enzyme
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FAM-labeled cGMP substrate
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PDE Assay Buffer
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Binding Agent
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This compound
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Positive control (e.g., Sildenafil)
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DMSO
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384-well, low-volume, black microplates
Procedure:
-
Reagent Preparation:
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Prepare serial dilutions of this compound and the positive control in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Dilute the PDE5A1 enzyme in cold PDE Assay Buffer to the working concentration.
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Prepare the FAM-cGMP substrate and binding agent in PDE Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound, positive control, or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
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Add 5 µL of the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
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Pre-incubate the plate for 15 minutes at room temperature.
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Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution to all wells.
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Incubate the plate for 60 minutes at 37°C.
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Stop the reaction by adding 10 µL of the binding agent to all wells.
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Incubate for at least 15 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
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Read the fluorescence polarization on a suitable plate reader.
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Calculate the percent inhibition for each concentration of this compound.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol provides a method to assess the effect of this compound on the viability of adherent cell lines.
Materials:
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Adherent cell line of interest
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Complete cell culture medium
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This compound stock solution in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
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96-well flat-bottom tissue culture plates
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
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Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% and should be consistent in all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the this compound concentration to generate a dose-response curve.
-
Troubleshooting Guide
Issue 1: Low or no this compound activity in the PDE5 inhibition assay.
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Possible Cause: Inactive enzyme.
-
Solution: Ensure the PDE5 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep the enzyme on ice during handling. Run a positive control with a known inhibitor like sildenafil to verify enzyme activity.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Verify the pH and composition of the assay buffer. The activity of PDE5 can be sensitive to buffer conditions.
-
-
Possible Cause: this compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Issue 2: High variability between replicate wells in cell-based assays.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media under a microscope for any signs of compound precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with the cells.
-
Issue 3: Unexpected cytotoxicity observed at concentrations where PDE5 inhibition is not expected to be the primary cause.
-
Possible Cause: Off-target effects.
-
Solution: As mentioned in the FAQs, high concentrations of any compound can lead to off-target effects.[7] Consider testing this compound in a cell line that does not express PDE5 to assess non-specific toxicity. It is also beneficial to compare the cytotoxic profile with other known PDE5 inhibitors.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells (typically <0.5%). Run a vehicle control with the highest concentration of the solvent used.
-
Issue 4: Difficulty in interpreting proliferation or apoptosis data due to changes in cGMP levels.
-
Possible Cause: Basal cGMP levels in control cells are too low or too high.
-
Solution: The effect of a PDE5 inhibitor will be more pronounced if there is a basal level of cGMP production. In some cell types, it may be necessary to stimulate cGMP production with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to observe a significant effect of this compound.[9] Conversely, if basal cGMP is too high, the effect of inhibition may be masked.
-
-
Possible Cause: Lack of cGMP-dependent signaling components in the cell line.
-
Solution: Ensure that the cell line used expresses the necessary components of the cGMP signaling pathway, such as soluble guanylate cyclase and protein kinase G (PKG), for the desired biological effect to be observed.
-
References
- 1. Vardenafil Increases Cell Proliferation in the Dentate Gyrus through Enhancement of Serotonin Expression in the Rat Dorsal Raphe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial apoptosis decrease following tadalafil administration in patients with arterial ED does not last after its discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sildenafil triggers tumor lethality through altered expression of HSP90 and degradation of PKD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil induces antiproliferation, apoptosis, and phosphodiesterase type 5 downregulation in idiopathic pulmonary arterial hypertension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 9. Vardenafil increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
TPN729 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of TPN729 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: this compound undergoes extensive metabolism in both human and animal models.[1][2] In vitro studies using human liver microsomes have been conducted to assess its metabolic stability.[3] The primary metabolic pathways include N-dealkylation, oxidation, and dehydrogenation, with the pyrrolidine moiety being a key site for metabolic modification.[1]
Q2: Which enzymes are primarily responsible for the metabolism of this compound?
A2: Cytochrome P450 3A (CYP3A) has been identified as the primary enzyme responsible for the metabolism of this compound and the formation of its major metabolite, M3, in humans.[2]
Q3: What are the major metabolites of this compound?
A3: In humans, a total of 22 metabolites have been identified. The major circulating metabolite in plasma is M3, which results from N-dealkylation.[1][2] In rats, 51 metabolites have been identified.[1] The main metabolic pathways leading to these metabolites are oxidative deamination, oxidative ring opening, N-dealkylation, N-oxidation, hydroxylation, dehydrogenation, lactam formation, and glucuronidation.[1][2]
Q4: How is this compound excreted from the body?
A4: The primary route of excretion for this compound and its metabolites is through feces.[4] In rats, approximately 74.63% of an administered dose was recovered in feces, while 17.50% was found in urine.[4]
Q5: What is the stability of this compound in biological matrices like plasma and urine?
A5: A validated HPLC-MS/MS method for the simultaneous quantification of this compound and its metabolites in human plasma and urine has been developed.[5] The validation of this method included stability assessments, indicating that this compound is stable under the tested storage and handling conditions for these biological samples.[5][6] However, for prolonged storage, it is recommended to store samples at -80°C to minimize degradation of metabolites.[7]
Q6: What are the recommended storage conditions for this compound as a solid compound?
A6: While specific long-term stability data for solid this compound is not publicly available, general best practices for storing small molecule inhibitors should be followed. It is advisable to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
Q7: How should I prepare and store stock solutions of this compound?
A7: this compound is often dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[8][9] For short-term storage, stock solutions in DMSO can typically be stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term use. |
| Instability in aqueous assay buffer. | Prepare fresh dilutions in aqueous buffer immediately before use. If possible, conduct a preliminary experiment to assess the stability of this compound in your specific assay buffer over the time course of your experiment. | |
| Low recovery of this compound from biological samples | Adsorption to container surfaces. | Use low-protein-binding tubes and pipette tips. |
| Degradation during sample processing. | Keep samples on ice during processing. Minimize the time between sample collection and analysis or freezing. | |
| Variability in metabolic stability assays | Inconsistent activity of liver microsomes. | Ensure proper storage and handling of liver microsomes. Always thaw them on ice immediately before use. |
| Inaccurate concentration of cofactors (e.g., NADPH). | Prepare cofactor solutions fresh and keep them on ice. |
Data Presentation
Table 1: Summary of this compound Metabolic Stability in Humans
| Parameter | Description | Reference |
| Primary Metabolizing Enzyme | Cytochrome P450 3A (CYP3A) | [2] |
| Major Metabolic Pathways | N-dealkylation, Oxidation, Dehydrogenation, Glucuronidation | [1][2] |
| Major Circulating Metabolite | M3 (N-dealkylation product) | [1][2] |
| Number of Identified Metabolites | 22 | [1] |
Table 2: Excretion Profile of this compound in Rats
| Excretion Route | Percentage of Administered Dose | Reference |
| Feces | 74.63% | [4] |
| Urine | 17.50% | [4] |
Experimental Protocols
Protocol for In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound. Specific concentrations and time points may need to be optimized for your experimental setup.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37°C
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the this compound stock solution in potassium phosphate buffer (pH 7.4) to the desired starting concentration (e.g., 1 µM).
-
Pre-warm the HLM, buffer, and this compound solution to 37°C.
-
In a microcentrifuge tube, combine the HLM and this compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
Visualizations
Caption: Major metabolic pathways of this compound.
References
- 1. Characterization of this compound metabolites in humans using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TPN729MA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Simultaneous determination of this compound and its five metabolites in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming TPN729 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the PDE5 inhibitor, TPN729, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP) by inhibiting the PDE5 enzyme.[3] This leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and downstream signaling pathways, resulting in smooth muscle relaxation and vasodilation.[3][4]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect of this compound is the potent inhibition of PDE5.[1] Off-target effects of small molecule inhibitors can be broadly categorized into two types: interactions with other members of the target protein family (isoform selectivity) and interactions with unrelated proteins.
-
Isoform Selectivity: this compound has been profiled against other phosphodiesterase (PDE) isoforms and has demonstrated a balanced selectivity profile.[1] It shows significantly higher potency for PDE5 compared to other PDE families, such as PDE1, PDE4, PDE6, and PDE11.[1][2] However, at higher concentrations, inhibition of these other PDE isoforms could be considered an off-target effect.
-
Unrelated Protein Interactions: Specific off-targets of this compound outside of the PDE family are not extensively documented in publicly available literature. Identifying such off-targets is a critical step in preclinical drug development. This guide provides protocols to help researchers identify potential novel off-targets in their specific cellular models.
Q3: My cells are showing a phenotype that is inconsistent with PDE5 inhibition. How can I determine if this is due to an off-target effect of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated PDE5 Inhibitor: Treat your cells with another potent and selective PDE5 inhibitor that has a different chemical scaffold (e.g., sildenafil, tadalafil). If the observed phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: If your cell line permits, you can perform a rescue experiment. After treatment with this compound, try to reverse the phenotype by increasing intracellular cGMP through an alternative mechanism, for example, by using a nitric oxide (NO) donor to stimulate soluble guanylate cyclase (sGC). If the phenotype is not rescued, it may suggest the involvement of an off-target.
-
Knockdown of the Target: Use techniques like siRNA or CRISPR to knock down PDE5 in your cells. If the phenotype of PDE5 knockdown does not mimic the phenotype observed with this compound treatment, it strongly suggests an off-target effect.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with PDE5 in your cellular model at the concentrations you are using.
Q4: What are the best practices for determining the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (effective concentration) or IC50 (inhibitory concentration) of this compound for its on-target effect in your specific assay (e.g., measuring cGMP levels).
-
Work at the Lowest Effective Concentration: Use the lowest concentration of this compound that gives a robust on-target effect to minimize the likelihood of engaging off-targets, which typically have lower affinity.
-
Consult Selectivity Data: Refer to the known selectivity profile of this compound. Aim for concentrations that are well below the IC50 values for other PDE isoforms to avoid cross-reactivity.
Troubleshooting Guides
Issue 1: I am not observing the expected increase in intracellular cGMP levels after treating my cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Cellular Health | Ensure cells are healthy and not overgrown. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to confirm cell health. |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock solution. If possible, test its activity in a cell-free biochemical assay. |
| Low Basal PDE5 Activity | The basal level of PDE5 activity in your cell line might be too low to observe a significant effect of inhibition. Consider stimulating the cells with an agent that increases cGMP production (e.g., a nitric oxide donor like sodium nitroprusside) to enhance the dynamic range of the assay. |
| Assay Sensitivity | The method used to measure cGMP may not be sensitive enough. Consider using a more sensitive detection method, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. |
| Incorrect Assay Conditions | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration of treatment. Ensure the lysis buffer and other assay reagents are compatible with cGMP stability. |
Issue 2: My compound shows cellular toxicity at concentrations required for PDE5 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | This is a common concern with small molecule inhibitors. To investigate this, perform a counter-screen with a cell line that does not express PDE5. If toxicity persists, it is likely due to an off-target effect. You can also perform kinome profiling or other broad off-target screening assays to identify potential toxicity targets. |
| On-Target Toxicity | In some cell types, a sustained, high level of cGMP can be cytotoxic. To test for this, use a different method to elevate cGMP (e.g., a non-hydrolyzable cGMP analog like 8-Bromo-cGMP) and see if it recapitulates the toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). |
Quantitative Data
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound and Comparators
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE4 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| TPN729MA | 2.28 | 248 | 366 | 20 | 2671 |
| Sildenafil | 5.22 | Not Reported | Not Reported | Not Reported | Not Reported |
| Tadalafil | 2.35 | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from a study investigating the in vitro inhibitory potency of TPN729MA.[1] The selectivity fold is calculated as the ratio of the IC50 for the other PDE isoform to the IC50 for PDE5.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein, PDE5, in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PDE5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble PDE5 in each sample.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PDE5 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Protocol 2: In-Cell PDE Activity Assay (cGMP Quantification)
This protocol measures the ability of this compound to inhibit PDE5 activity within cells by quantifying the accumulation of intracellular cGMP.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Stimulating agent (e.g., sodium nitroprusside, SNP)
-
Lysis buffer (provided with the cGMP assay kit)
-
cGMP competitive ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add a stimulating agent (e.g., SNP at a final concentration of 10 µM) to all wells (except for the basal control) to induce cGMP production. Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells according to the protocol of the cGMP assay kit.
-
-
cGMP Quantification:
-
Perform the cGMP competitive ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Plot the cGMP concentration against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Minimizing TPN729 Protein Binding in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of TPN729 protein in various assays. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges and provide practical solutions for obtaining accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues related to this compound protein binding during experiments.
Question: I am observing high background signal in my ELISA/Western blot assay with this compound. What are the likely causes and how can I reduce it?
Answer: High background is often a result of non-specific binding of this compound or the detection antibodies to the assay surface (e.g., microplate wells, blotting membranes). Here are the primary causes and troubleshooting steps:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites.
-
Solution: Optimize your blocking strategy. Try different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking buffers.[1][2][3] The choice of blocking agent can be critical and may require empirical testing to find the most effective one for your specific assay.[2] Consider the compatibility of the blocking agent with your detection system.[3]
-
-
Suboptimal Antibody Concentration: The concentration of primary or secondary antibodies may be too high, leading to increased non-specific binding.
-
Solution: Perform an antibody titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing steps can leave behind unbound this compound or antibodies, contributing to high background.
-
Solution: Increase the number and/or duration of wash steps. Adding a non-ionic detergent like Tween 20 to the wash buffer can also help to reduce non-specific interactions.[2]
-
Question: My this compound protein seems to be adsorbing to plasticware (e.g., pipette tips, microcentrifuge tubes), leading to inaccurate concentration measurements. How can I prevent this?
Answer: Protein adsorption to plastic and glass surfaces is a common issue, especially when working with low protein concentrations.[4] This occurs due to hydrophobic and electrostatic interactions between the protein and the surface.[4] Here are several strategies to minimize this problem:
-
Use of Low-Binding Labware: Whenever possible, use commercially available low-protein-binding microcentrifuge tubes and pipette tips.
-
Addition of Surfactants: Including a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween 20, in your buffers can help prevent adsorption to hydrophobic plastic surfaces.[4][5]
-
Inclusion of a Carrier Protein: Adding an inert protein like BSA to your this compound solution can coat the surfaces of the labware, thereby reducing the adsorption of your protein of interest.[4][6]
-
Coating Surfaces: Pre-coating labware with a solution of a blocking agent like BSA can also be effective.[4]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about this compound protein binding.
What is non-specific protein binding?
Non-specific binding refers to the tendency of proteins to adhere to surfaces or other molecules in a non-targeted manner. This phenomenon is driven by various forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding.[4] In the context of an assay, non-specific binding can lead to inaccurate results, such as high background noise or false positives.
How do I choose the right blocking agent for my assay?
The ideal blocking agent effectively prevents non-specific binding without interfering with the specific interactions you are trying to measure.[7] The choice depends on the type of assay, the surfaces involved, and the detection system.
-
Protein-based blockers like BSA and non-fat dry milk are commonly used and are effective at blocking both hydrophobic and hydrophilic sites.[2][7]
-
Non-ionic polymers such as polyethylene glycol (PEG) can also be used to create a hydrophilic barrier on surfaces, repelling proteins.[3][4]
-
Commercial blocking buffers often contain a proprietary mix of proteins and other molecules designed for broad applicability and high efficiency.[1][2]
It is often necessary to empirically test a few different blocking agents to find the one that provides the best signal-to-noise ratio for your specific experiment.[2]
What is the role of detergents in minimizing protein binding?
Detergents are amphipathic molecules that can disrupt hydrophobic interactions that lead to non-specific binding.[8][9] They are particularly useful for preventing proteins from sticking to plastic surfaces.[4]
-
Non-ionic detergents (e.g., Tween 20, Triton X-100) are mild and generally do not denature proteins, making them suitable for use in many assays.[10]
-
Ionic detergents (e.g., SDS) are stronger and can denature proteins, so they are typically used in applications like SDS-PAGE and not in assays where protein structure and function must be preserved.[8][10]
The concentration of the detergent is crucial; typically, low concentrations (around 0.05%) are sufficient to reduce non-specific binding without disrupting the intended molecular interactions.[4]
How can I optimize my buffer conditions to reduce this compound binding?
Optimizing buffer conditions can significantly impact protein binding. Key parameters to consider include:
-
pH: The pH of the buffer affects the overall charge of the protein. Adjusting the pH away from the protein's isoelectric point (pI) can help to reduce aggregation and non-specific binding by increasing electrostatic repulsion between protein molecules and between the protein and the surface.[11][12][13]
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to shield charges and reduce electrostatic interactions that contribute to non-specific binding.[11][13][14]
-
Additives: Besides detergents, other additives like glycerol can help to stabilize proteins and prevent aggregation.[12]
Data Presentation
Table 1: Common Blocking Agents for Minimizing Non-Specific Protein Binding
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages | Common Applications |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[4] | Can cross-react with some antibodies; may not be suitable for all assays. | ELISA, Western Blot, IHC |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive, effective blocker.[2] | Contains phosphoproteins that can interfere with phospho-specific antibody detection; may contain endogenous biotin. | Western Blot |
| Gelatin (from fish) | 0.5-2% (w/v) | Good alternative to mammalian-derived proteins, reduces cross-reactivity with mammalian antibodies.[3] | Can be less effective than other blockers in some cases. | IHC, ELISA |
| Polyethylene Glycol (PEG) | 1% (w/v) | Non-protein based, reduces background in sensitive assays.[3][4] | Can sometimes interfere with specific binding. | Surface coating |
| Commercial Buffers | Varies by manufacturer | Optimized formulations for high efficiency and low background.[1][2] | More expensive than individual components. | ELISA, Western Blot, IHC |
Table 2: Common Buffer Additives to Reduce Non-Specific Protein Binding
| Additive | Typical Working Concentration | Mechanism of Action | Common Applications |
| Tween 20 | 0.05-0.1% (v/v) | Non-ionic detergent, disrupts hydrophobic interactions.[2][4] | Wash buffers (ELISA, Western Blot), protein solutions |
| Triton X-100 | 0.05-0.1% (v/v) | Non-ionic detergent, disrupts hydrophobic interactions.[4] | Cell lysis, protein extraction, wash buffers |
| Sodium Chloride (NaCl) | 150-500 mM | Increases ionic strength, shields electrostatic interactions.[11][13] | Binding buffers, wash buffers |
| Glycerol | 5-20% (v/v) | Stabilizes proteins, prevents aggregation.[12] | Protein storage buffers, reaction buffers |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an ELISA Assay
-
Coat Microplate: Coat the wells of a 96-well microplate with your capture antibody or antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a series of different blocking buffers to be tested. For example:
-
1% BSA in PBS
-
3% Non-fat dry milk in PBS
-
A commercial blocking buffer
-
PBS with 0.1% Tween 20 (as a minimal blocking control)
-
-
Block the Plate: After coating and washing, add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the wells thoroughly with your standard wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add this compound and Detection Antibodies: Proceed with the remaining steps of your ELISA protocol, adding your this compound sample and detection antibodies. Include "no antigen" control wells for each blocking condition to assess the background signal.
-
Develop and Read: Develop the signal using an appropriate substrate and measure the absorbance.
-
Analyze Results: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield a high specific signal and a low background signal in the "no antigen" control wells.
Protocol 2: Reducing Protein Adsorption to Labware
-
Prepare this compound Dilutions: Prepare a series of dilutions of your this compound protein in different buffers:
-
Buffer A: Standard buffer (e.g., PBS)
-
Buffer B: Standard buffer + 0.05% Tween 20
-
Buffer C: Standard buffer + 0.1 mg/mL BSA
-
-
Incubate in Different Tubes: Aliquot each dilution into both standard polypropylene microcentrifuge tubes and low-protein-binding tubes.
-
Incubate: Incubate the tubes for a set period (e.g., 1 hour) at room temperature, mimicking the handling time in your experiments.
-
Measure Protein Concentration: After incubation, carefully transfer the solutions to a new set of tubes (to avoid measuring protein that may have adsorbed and then detached) and measure the protein concentration using a suitable method (e.g., Bradford assay, BCA assay, or UV absorbance).
-
Compare Results: Compare the measured protein concentrations. A smaller decrease in concentration from the initial value indicates less adsorption to the tube surface. This will help you identify the optimal buffer and tube type for handling your this compound protein.
Visualizations
Caption: Workflow for selecting the optimal blocking agent in an immunoassay.
Caption: Troubleshooting logic for addressing high non-specific protein binding.
References
- 1. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 2. Western blot blocking: Best practices | Abcam [abcam.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. youtube.com [youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. nicoyalife.com [nicoyalife.com]
Technical Support Center: Optimizing TPN729 Recovery from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of TPN729 from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used method for extracting this compound from plasma?
A1: The most frequently reported and validated method for extracting this compound from human plasma is protein precipitation (PPT) with acetonitrile.[1][2] This method is favored for its simplicity, speed, and efficiency in removing proteins that can interfere with subsequent analysis.[1]
Q2: What are the expected recovery rates for this compound using protein precipitation?
A2: While specific recovery percentages for this compound are not always detailed in publications, validated methods report that the extraction recoveries of this compound and its metabolites are consistent across different concentration levels.[2] For similar compounds using protein precipitation with acetonitrile, recovery rates have been reported to be in the range of 87% to 98%.[1]
Q3: Can other extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) be used for this compound?
A3: While protein precipitation is the most cited method for this compound, SPE and LLE are viable alternatives for sample cleanup and extraction in bioanalysis. The choice of method often depends on the complexity of the matrix, the required level of cleanliness, and the desired concentration of the analyte. For complex matrices or when matrix effects are a significant concern, SPE may offer a cleaner extract. LLE can also be optimized for specific analytes and matrices.
Q4: How stable is this compound in biological samples?
A4: Validated bioanalytical methods for this compound have established its stability under various storage conditions, including freeze-thaw cycles and long-term storage. However, it is crucial to follow established protocols for sample handling and storage to prevent degradation. It is recommended to store biological samples at -80°C for long-term stability.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from biological matrices.
Low Recovery
Problem: My recovery of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Optimize Acetonitrile Volume: Ensure a sufficient volume of cold acetonitrile is used. A common ratio is 3:1 or 4:1 (acetonitrile:plasma).- Vortexing and Incubation: Vortex the sample vigorously after adding acetonitrile and allow sufficient incubation time at a low temperature (e.g., -20°C) to ensure complete protein precipitation.- Centrifugation: Ensure centrifugation is performed at an adequate speed and for a sufficient duration to pellet all precipitated proteins. |
| Analyte Co-precipitation | - Adjust pH: The pH of the sample can influence the solubility of this compound. While protein precipitation with acetonitrile is generally performed at neutral pH, slight adjustments might be necessary depending on the matrix.- Alternative Precipitating Agent: Consider trying other organic solvents like methanol or acetone, or acidic precipitants like trichloroacetic acid (TCA), although these may require more optimization. |
| High Protein Binding | This compound has a high plasma protein binding rate of 92.7%.[3][4] - Disrupt Protein Binding: The use of organic solvents like acetonitrile is effective at disrupting protein-drug interactions. Ensure thorough mixing to facilitate the release of this compound.- pH Adjustment: Modifying the sample pH can alter protein conformation and reduce binding. |
| Issues with SPE or LLE | - SPE: - Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for this compound. - Inadequate Conditioning/Elution: Verify that the conditioning, loading, washing, and elution solvents are of the correct composition and volume. - Flow Rate: An excessively fast flow rate during sample loading can lead to breakthrough and low recovery.- LLE: - Incorrect Solvent: The choice of extraction solvent is critical and should be based on the polarity of this compound. - pH of Aqueous Phase: Adjust the pH of the aqueous phase to ensure this compound is in its neutral, most extractable form. - Emulsion Formation: If an emulsion forms, try adding salt to the aqueous phase or centrifuging at a higher speed. |
Matrix Effects
Problem: I am observing ion suppression or enhancement in my LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Endogenous Components | - Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.- Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but may compromise sensitivity.- Use a Cleaner Extraction Method: If protein precipitation is insufficient, consider using SPE, which generally provides a cleaner extract. |
| Phospholipids | - Phospholipid Removal Plates: Utilize specialized SPE plates designed for phospholipid removal.- Optimize Protein Precipitation: Using a "solvent-first" approach where the sample is added to the precipitation solvent can sometimes improve the removal of phospholipids. |
| High Salt Concentration | - Desalting Step: If high salt concentration is suspected, incorporate a desalting step using SPE or dialysis. |
Experimental Protocols
Detailed Protocol for this compound Extraction from Human Plasma using Protein Precipitation
This protocol is based on a validated method for the simultaneous determination of this compound and its metabolites in human plasma.[1][2]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., Sildenafil in methanol)
-
Vortex mixer
-
Centrifuge capable of reaching at least 12,000 rpm
-
Micropipettes and sterile tips
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of the internal standard solution to the plasma sample.
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
General Workflow for Bioanalytical Sample Preparation
Quantitative Data Summary
The following table summarizes the performance of the validated protein precipitation method for this compound extraction from human plasma.
| Parameter | This compound | Metabolites | Reference |
| Extraction Method | Protein Precipitation with Acetonitrile | Protein Precipitation with Acetonitrile | [1][2] |
| Biological Matrix | Human Plasma | Human Plasma | [1][2] |
| Reported Recovery | Consistent at three concentration levels | Consistent at three concentration levels | [2] |
| Precision (Inter- and Intra-batch) | < 15% | < 15% | [2] |
| Accuracy | Within ±15% | Within ±15% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | 0.500 - 2.00 ng/mL | [2] |
Note: While the exact percentage of recovery for this compound was not specified, "consistent" recovery implies that the method is robust and reproducible. For similar analytes using this method, recoveries are often in the high 80s to 90s percentage range.[1]
Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the relaxation of smooth muscle and vasodilation.
References
TPN729 interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for interference of TPN729 with common laboratory assays. Due to the limited publicly available data on specific assay interference caused by this compound, this guide offers general troubleshooting strategies and background information on the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally available, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action is to block the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2][3] this compound has been developed for the treatment of erectile dysfunction and is reported to have a more balanced selectivity profile compared to other PDE5 inhibitors like sildenafil and tadalafil, potentially resulting in fewer side effects.[1][2]
Q2: Are there any known off-target effects of this compound?
This compound is designed to be a selective PDE5 inhibitor. It shows higher selectivity against PDE1 and PDE6 compared to sildenafil, and significantly higher selectivity against PDE11 than tadalafil.[1] While this suggests a lower likelihood of off-target effects related to the inhibition of other PDE isoforms, comprehensive data on off-target interactions with other proteins or assay components are not widely published. Researchers should always consider the possibility of off-target effects when working with a new chemical entity.
Q3: How is this compound metabolized?
This compound is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways include N-dealkylation, oxidation, and dehydrogenation.[4][5][6] One of the major metabolites, M3 (formed by N-dealkylation), is also pharmacologically active.[4][5] When designing experiments, it is important to consider the potential effects of both the parent compound and its active metabolites.
Troubleshooting Guide: Potential Assay Interference
While specific data on this compound assay interference is not available, the following guide provides a general framework for identifying and troubleshooting potential artifacts in common laboratory assays when working with any new small molecule compound.
Issue 1: Unexpected results in fluorescence-based assays (e.g., increased background or quenched signal).
-
Possible Cause: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay, or it may quench the fluorescence of the reporter molecule.
-
Troubleshooting Steps:
-
Compound Autofluorescence Scan: Run a spectral scan of this compound alone in the assay buffer to determine its intrinsic fluorescence properties.
-
Quenching Assessment: Incubate this compound with the fluorescent probe used in the assay and measure the signal. A decrease in signal intensity compared to the probe alone suggests quenching.
-
Use a Different Fluorophore: If interference is confirmed, consider using a fluorescent dye with a different excitation and emission spectrum that does not overlap with that of this compound.
-
Assay Dilution: Determine if the interference is concentration-dependent by running the assay with a serial dilution of this compound.
-
Issue 2: Inconsistent or unexpected results in enzyme-linked immunosorbent assays (ELISAs).
-
Possible Cause: this compound may interfere with the antibody-antigen binding, the enzymatic reaction of the detection system (e.g., HRP), or the substrate turnover.
-
Troubleshooting Steps:
-
Interference with Detection Enzyme: Run a control experiment where this compound is added only during the final substrate incubation step. If the signal is altered, the compound may be directly affecting the enzyme (e.g., HRP) or the substrate.
-
Binding Interference: To assess if this compound is interfering with antibody-antigen binding, you can perform a competition ELISA or pre-incubate the antibody with this compound before adding it to the plate.
-
Matrix Effects: If using biological samples, consider that this compound and its metabolites might alter the sample matrix. Perform spike and recovery experiments to assess this.
-
Issue 3: Altered signal in luciferase-based reporter assays.
-
Possible Cause: The compound may directly inhibit or stabilize the luciferase enzyme, or it could interfere with the luminescent signal.
-
Troubleshooting Steps:
-
Direct Luciferase Inhibition Assay: Perform a cell-free assay by adding this compound directly to a solution containing purified luciferase and its substrate. A change in luminescence indicates direct interference.
-
Use a Different Luciferase: If interference is observed, consider using a reporter system with a different type of luciferase (e.g., Renilla luciferase instead of firefly luciferase) to see if the effect is specific to one enzyme.
-
Promiscuous Inhibition Screen: If resources allow, screen this compound against a panel of unrelated enzymes to assess its general promiscuity as an inhibitor.
-
Data Summary
As no quantitative data on the interference of this compound with common laboratory assays is publicly available, a data table cannot be provided at this time. Researchers are encouraged to generate this data internally as part of their assay validation process when working with this compound.
Experimental Protocols
Protocol 1: General Protocol for Assessing Compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to be used in your experiment. Include a buffer-only control.
-
Dispense the dilutions into a microplate suitable for fluorescence measurements.
-
Use a plate reader to scan the fluorescence intensity across a range of excitation and emission wavelengths relevant to your assay.
-
Analyze the data to identify any peaks of fluorescence, which would indicate compound autofluorescence.
Protocol 2: General Protocol for Assessing Direct Enzyme Inhibition
-
Obtain the purified enzyme used in your assay (e.g., horseradish peroxidase for ELISA, luciferase for reporter assays).
-
Prepare a reaction mixture containing the enzyme and its substrate in the appropriate assay buffer.
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate for the standard reaction time and measure the signal (e.g., absorbance, luminescence).
-
A dose-dependent decrease in signal suggests direct enzyme inhibition.
Visualizations
Signaling Pathway of this compound
References
- 1. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Administration of TPN729 in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the oral administration of TPN729 in rat models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally available phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4][5] Its mechanism of action involves the selective inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation. It is being investigated for the treatment of erectile dysfunction.[1][2][3]
Q2: What is the recommended formulation for oral administration of this compound in rats?
In preclinical studies, this compound has been successfully administered to rats as a solution in 0.9% saline.[2] For a 25 mg/kg dose, a target concentration of 2.5 mg/mL was prepared.[2] It is crucial to ensure the compound is fully dissolved to achieve consistent and accurate dosing.
Q3: What are the key pharmacokinetic parameters of this compound in rats following oral administration?
A study using a single oral dose of 25 mg/kg [¹⁴C]this compound in rats provided the following insights:
-
Absorption: this compound is absorbed after oral administration, with radioactivity widely distributed throughout the body.[1][2][3]
-
Distribution: Higher concentrations of radioactivity were observed in the stomach, large intestine, lung, liver, small intestine, and eyes.[1][2][3]
-
Metabolism: this compound is extensively metabolized in rats, with 51 metabolites identified.[1][2][3] The primary metabolic pathways are N-dealkylation, oxidation, and dehydrogenation, with the pyrrolidine moiety being the main site of metabolism.[1][2][3][6]
-
Excretion: The majority of the administered dose is excreted in the feces (74.63%), with a smaller portion excreted in the urine (17.50%).[1][2][3][6]
Q4: Are there known species differences in the metabolism of this compound?
Yes, there are significant species differences in the metabolism of this compound.[4][7] In humans, the N-dealkylation metabolite (M3) has a much higher plasma exposure than the parent drug, a phenomenon that is less pronounced in rats, dogs, and monkeys.[4] The enzyme responsible for this metabolism in humans is CYP3A4.[4][7] Researchers should consider these differences when extrapolating rat data to humans.
Troubleshooting Guide
Issue 1: Low or variable recovery of this compound and its metabolites in urine and feces.
-
Possible Cause: Early non-radiolabeled studies reported a very low recovery of this compound and its major metabolites (~8.58%).[1][2][3] This could be due to limitations in the analytical methods used to detect the parent drug and all of its numerous metabolites.
-
Troubleshooting Steps:
-
Utilize Radiolabeled Compounds: The most effective way to overcome low recovery is to use a radiolabeled compound like [¹⁴C]this compound. This allows for the tracking of all drug-related material, regardless of metabolic transformation, and has been shown to result in a high recovery rate of 92.13%.[1][2][3]
-
Optimize Analytical Methods: If using non-radiolabeled compounds, ensure your analytical methods (e.g., LC-MS/MS) are validated to detect the parent drug and its major known metabolites with high sensitivity and specificity.
-
Complete Sample Collection: Ensure complete and accurate collection of urine and feces over a sufficient period (e.g., 168 hours) to capture the full excretion profile.[1][2][3]
-
Issue 2: High inter-individual variability in plasma concentrations of this compound.
-
Possible Cause: Variability in oral drug absorption can be influenced by several factors.
-
Troubleshooting Steps:
-
Standardize Fasting Period: Ensure a consistent fasting period for all animals before and after dosing to minimize the effect of food on absorption.[8]
-
Precise Dosing Technique: Use precise oral gavage techniques to ensure the full intended dose is administered to the stomach.
-
Vehicle Consistency: Ensure the formulation is homogenous and the compound is fully dissolved before each administration.
-
Animal Health: Use healthy animals of a consistent age and weight to reduce physiological variability.
-
Issue 3: Unexpected metabolite profile compared to published data.
-
Possible Cause: Differences in gut microbiota, liver enzyme activity, or the analytical methods used can lead to variations in the observed metabolite profile.
-
Troubleshooting Steps:
-
Confirm Analytical Standards: Ensure the identity of metabolites by comparing with reference standards if available.
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to accurately identify and characterize unknown metabolites.
-
Consider Gut Microbiota: Be aware that the gut microbiome can contribute to drug metabolism. The housing and diet of the animals can influence the composition of their gut microbiota.
-
Data Presentation
Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]this compound (25 mg/kg) in Rats [1][2][3]
| Excretion Route | Percentage of Administered Dose (%) |
| Feces | 74.63 |
| Urine | 17.50 |
| Total Recovery | 92.13 |
Table 2: Tissue Distribution of Radioactivity Following a Single Oral Dose of [¹⁴C]this compound in Rats [1][2][3]
| Tissue | Observation |
| Stomach | High Concentration |
| Large Intestine | High Concentration |
| Lung | High Concentration |
| Liver | High Concentration |
| Small Intestine | High Concentration |
| Eyes | High Concentration |
| Plasma & Blood Cells | Similar Concentration |
Experimental Protocols
Protocol: Oral Administration and Sample Collection for Pharmacokinetic Analysis of this compound in Rats
This protocol is based on the methodology described in the study by Wang et al. (2022).[2]
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[8]
-
Housing: House animals in individual metabolism cages to allow for separate collection of urine and feces.
-
Fasting: Fast animals overnight before dosing, with free access to water.[8]
-
Dosing Formulation Preparation:
-
Prepare a solution of this compound in 0.9% saline at a target concentration of 2.5 mg/mL for a 25 mg/kg dose.
-
If using radiolabeled this compound, the dosing solution can be prepared by dissolving [¹⁴C]this compound and non-labeled this compound in the saline vehicle.
-
-
Administration:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours).
-
-
Sample Storage: Store all plasma, urine, and feces samples at -20°C or lower until analysis.
-
Sample Analysis:
-
Analyze plasma samples for the concentration of this compound and its metabolites using a validated analytical method such as LC-MS/MS.
-
For radiolabeled studies, determine the total radioactivity in all samples using liquid scintillation counting.
-
Visualizations
Caption: Experimental workflow for oral administration of this compound in rats.
Caption: ADME pathway of this compound in rats after oral administration.
Caption: Major metabolic pathways of this compound in rats.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Research [english.simm.cas.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Navigating TPN729 Pharmacokinetics: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the pharmacokinetic analysis of TPN729. Our aim is to help you minimize variability in your experimental data and ensure the generation of robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in the plasma concentrations of this compound in our preclinical studies. What are the potential causes?
High inter-individual variability is a common challenge in pharmacokinetic studies and can stem from multiple sources. Key factors to consider include:
-
Genetic Factors: Polymorphisms in drug-metabolizing enzymes and transporters can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Physiological Conditions: Differences in age, sex, body weight, and overall health status of the test subjects can lead to variations in drug handling.
-
Experimental Procedures: Inconsistencies in dosing, sample collection timing, and sample handling can introduce significant variability.
-
Drug Formulation: The formulation of this compound can impact its solubility and absorption, leading to variable exposure.
-
Concomitant Medications: Co-administration of other drugs could alter the pharmacokinetics of this compound through drug-drug interactions.
Q2: What are the best practices for animal dosing in this compound pharmacokinetic studies to minimize variability?
Consistent and accurate dosing is critical for reducing variability. Adhering to the following best practices is recommended:
-
Accurate Dose Calculation: Ensure precise calculation of the dose for each animal based on their most recent body weight.
-
Consistent Route of Administration: Use a consistent and appropriate route of administration as defined in your study protocol. For intravenous administration, ensure the injection is performed smoothly and without leakage. For oral gavage, ensure the dose is delivered directly into the stomach.
-
Vehicle Selection: Use a consistent and well-characterized vehicle for this compound administration. The vehicle should not affect the absorption or metabolism of the compound.
-
Fasting Status: Standardize the fasting period for animals before dosing, as food can affect the absorption of orally administered drugs.
Q3: Our bioanalytical method for this compound quantification is showing poor reproducibility. What should we investigate?
Poor reproducibility in a bioanalytical method can invalidate your study results. A systematic investigation should be conducted, focusing on the following areas:
-
Sample Preparation: Inconsistencies in sample extraction, such as variations in protein precipitation or liquid-liquid extraction steps, can lead to variable recovery.
-
Internal Standard (IS) Performance: The internal standard is crucial for correcting for variability. Investigate the consistency of the IS response across samples.
-
Matrix Effects: The biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its internal standard in the mass spectrometer. Evaluate matrix effects from different sources.
-
Instrument Performance: Ensure the LC-MS/MS system is properly calibrated and maintained. Check for issues such as fluctuating spray stability, detector sensitivity, and chromatographic peak shape.
-
Reagent Quality: Verify the quality and consistency of all reagents and solvents used in the assay.
Troubleshooting Guides
Issue 1: High Variability in this compound Cmax and AUC Values
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | - Review and standardize the dosing procedure with all personnel. - For oral gavage, ensure proper technique to avoid accidental lung delivery. - For IV administration, visually inspect for any signs of extravasation. |
| Variable Oral Bioavailability | - Assess the impact of food on this compound absorption by conducting studies in both fasted and fed states. - Characterize the physicochemical properties of the this compound formulation (e.g., solubility, particle size) to ensure consistency. |
| Differences in Animal Health | - Perform a thorough health check of all animals before the study. - Exclude animals with any signs of illness. - Monitor for any adverse events during the study that could affect pharmacokinetics. |
| Genetic Polymorphisms in Metabolizing Enzymes | - If significant and consistent variability is observed, consider genotyping the animals for relevant drug-metabolizing enzymes. |
Issue 2: Inconsistent Quantification of this compound and its Metabolites
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling Errors | - Ensure precise timing of blood sample collection. - Use appropriate anticoagulant and process samples (e.g., centrifugation to obtain plasma) promptly. - Store samples at the correct temperature (-80°C is recommended) to prevent degradation. |
| Suboptimal Bioanalytical Method | - Re-validate the LC-MS/MS method according to regulatory guidelines (e.g., FDA, EMA).[1][2][3][4][5] - Assess for matrix effects by comparing the response of this compound in the biological matrix to its response in a clean solvent. - Evaluate the stability of this compound in the biological matrix under different storage and processing conditions. |
| Internal Standard Variability | - Use a stable isotope-labeled internal standard for this compound if available. - If using an analog internal standard, ensure its chromatographic behavior and ionization efficiency are very similar to this compound. |
| Carryover in the LC-MS/MS System | - Inject a blank sample after a high concentration sample to check for carryover. - Optimize the wash steps in the autosampler and the LC gradient to minimize carryover. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Blood Sample Collection in Rodents
-
Animal Restraint: Gently restrain the rodent using an appropriate method to minimize stress.
-
Sampling Site: Select a suitable blood collection site (e.g., tail vein, saphenous vein, or retro-orbital sinus for terminal bleeds).
-
Blood Collection: Puncture the vessel with a sterile needle or lancet and collect the required volume of blood into a tube containing an appropriate anticoagulant (e.g., K2EDTA).
-
Post-Collection Care: Apply gentle pressure to the collection site to stop the bleeding.
-
Sample Processing: Immediately after collection, gently invert the tube several times to mix the blood with the anticoagulant. Centrifuge the blood at 1500-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.
Protocol 2: General LC-MS/MS Method for this compound Quantification
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound and its metabolites from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard should be optimized.
-
Visualizations
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: A logical approach to troubleshooting pharmacokinetic variability.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
TPN729 vs. Sildenafil: A Comparative Analysis of PDE5 Inhibition
A detailed guide for researchers on the in-vitro inhibitory performance of TPN729 and sildenafil against phosphodiesterase type 5 (PDE5), supported by experimental data and protocols.
This guide provides a comprehensive comparison of two potent phosphodiesterase type 5 (PDE5) inhibitors: this compound, a novel inhibitor, and sildenafil, the well-established benchmark. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds in PDE5 inhibition assays.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and sildenafil against PDE5 is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
| Compound | IC50 for PDE5 (nM) |
| This compound | 2.28[1][2][3] |
| Sildenafil | 5.22[1][4][5] |
Lower IC50 values indicate greater potency.
A study directly comparing TPN729MA (the maleate salt of this compound) with sildenafil and tadalafil revealed that TPN729MA is a highly potent PDE5 inhibitor.[1] The IC50 of TPN729MA for PDE5 was determined to be 2.28 nM, which is more potent than sildenafil's IC50 of 5.22 nM in the same assay.[1]
Furthermore, this compound has demonstrated a more balanced selectivity profile compared to sildenafil.[6] It is reported to be approximately 3-fold more selective against PDE1 and 2.5-fold more selective against PDE6 than sildenafil, potentially leading to fewer side effects.[6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated.
Caption: cGMP signaling pathway and the inhibitory action of this compound/sildenafil on PDE5.
Caption: Generalized workflow for a PDE5 inhibition assay.
Experimental Protocols
The following methodologies are based on descriptions of PDE5 inhibition assays found in the cited literature.
Radioimmunoassay for PDE Inhibition
This method was used in the direct comparison of TPN729MA, sildenafil, and tadalafil.[1][7]
-
Objective: To determine the IC50 values of test compounds against 11 human recombinant phosphodiesterase isozymes.
-
Materials:
-
Human recombinant PDE isozymes (PDE1-PDE11)
-
[³H]-cGMP or [³H]-cAMP as substrates
-
Test compounds (this compound, sildenafil) at various concentrations
-
Assay buffer (composition not specified in the abstract)
-
Scintillation fluid
-
-
Procedure:
-
The test compound is pre-incubated with the specific human recombinant PDE isozyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP for PDE5).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated.
-
The amount of radiolabeled product (e.g., [³H]-GMP) is determined by scintillation counting.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Spectrophotometry-Based PDE5 Inhibition Assay
This method provides an alternative, non-radioactive approach to measure PDE5 activity.[8]
-
Objective: To quantify PDE5 inhibition by measuring the inorganic phosphate (Pi) generated from the hydrolysis of cGMP.
-
Materials:
-
Recombinant PDE5 enzyme
-
Calf intestinal alkaline phosphatase (CIAP)
-
cGMP substrate
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds (this compound, sildenafil)
-
Malachite green reagent (for phosphate detection)
-
Stop solution
-
-
Procedure:
-
A solution containing the PDE5 enzyme and CIAP is prepared in the reaction buffer.
-
The test compound (e.g., sildenafil) at various concentrations is added to the enzyme mixture.
-
The reaction is initiated by the addition of cGMP and incubated at 37°C for a set time (e.g., 30 minutes). During this time, PDE5 converts cGMP to GMP, and CIAP subsequently hydrolyzes GMP to guanosine and inorganic phosphate (Pi).
-
The reaction is terminated by adding a stop solution.
-
The malachite green reagent is added, which changes color in the presence of Pi.
-
The absorbance is measured at a specific wavelength (e.g., 630 nm) using a spectrophotometer.
-
The concentration of Pi is determined from a standard curve of known phosphate concentrations.
-
The percentage of PDE5 activity and inhibition is calculated, and the IC50 value is determined.
-
Conclusion
Both this compound and sildenafil are potent inhibitors of PDE5. The available data indicates that this compound exhibits a higher in-vitro potency with a lower IC50 value compared to sildenafil.[1] Additionally, this compound is reported to have a more favorable selectivity profile, which may translate to a better safety profile.[6] The choice of inhibitor for research purposes will depend on the specific experimental goals, including the desired potency and selectivity. The experimental protocols outlined provide a foundation for conducting robust and reliable PDE5 inhibition assays to further characterize these and other inhibitors.
References
- 1. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Research [english.simm.cas.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
A Cross-Species Comparative Analysis of TPN729 Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Pharmacokinetic Profile of TPN729
This compound, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor, is under development for the treatment of erectile dysfunction.[1][2] Understanding its pharmacokinetic profile across different preclinical species is crucial for predicting its behavior in humans and ensuring its safe and effective clinical development. This guide provides a comprehensive comparison of this compound pharmacokinetics in rats and dogs, supported by available experimental data.
Comparative Pharmacokinetic Parameters of this compound
A summary of the key pharmacokinetic parameters of this compound in rats and dogs following a single intravenous administration is presented below. These preclinical studies are fundamental in establishing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Pharmacokinetic Parameter | Rat | Dog | Human (Predicted/Preliminary) |
| Dose (IV) | 1 mg/kg | 3 mg/kg | 25 mg (oral) |
| Plasma Clearance (CL) | 69.7 mL/min/kg | 26.3 mL/min/kg | - |
| Steady-State Volume of Distribution (Vss) | 7.35 L/kg | 6.48 L/kg | - |
| Oral Bioavailability | 10% | >34% | - |
| Key Metabolite (M3) Plasma Exposure vs. This compound | 1.1-fold | 1.2-fold | 7.6-fold |
Data compiled from preclinical studies.[1][3]
The data reveals species-specific differences in the pharmacokinetic profile of this compound. Notably, the plasma clearance is significantly higher in rats compared to dogs, suggesting a faster elimination rate in the former. Conversely, the oral bioavailability is considerably lower in rats than in dogs.[1] A remarkable species difference is also observed in the plasma exposure of the major metabolite, M3 (N-dealkylation of this compound), with human plasma showing a significantly higher exposure relative to the parent drug compared to preclinical models.[3]
Experimental Protocols
The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.
Pharmacokinetic Study in Rats and Dogs
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats and dogs.
Methodology:
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs were used for these studies.
-
Administration:
-
Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation. For excretion studies, urine and feces were collected over 168 hours.[2]
-
Bioanalysis: Plasma concentrations of this compound and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] Radioactivity in samples from the [14C]this compound study was measured to determine mass balance and tissue distribution.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and bioavailability.[1]
Metabolism and Excretion Study in Rats
Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in rats.
Methodology:
-
Radiolabeled Compound: [14C]this compound was used to trace the disposition of the drug and its metabolites.
-
Administration: A single oral dose of 25 mg/kg [14C]this compound (150 µCi/kg) was administered to rats.[2]
-
Sample Collection: Urine and feces were collected for 168 hours post-dose to determine the routes and extent of excretion.[2] Tissues were collected at various time points to assess drug distribution.[5]
-
Metabolite Identification: Metabolites in plasma, urine, feces, and bile were identified using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry.[2]
-
Analysis: Total radioactivity in collected samples was measured to calculate mass balance. The primary routes of excretion and the metabolic pathways were elucidated.[2]
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the drug's mechanism of action, the following diagrams are provided.
References
- 1. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. TPN729MA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
TPN729: A Comparative Review of a Novel PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TPN729, a novel phosphodiesterase type 5 (PDE5) inhibitor, with other established PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. The information presented is supported by experimental data to facilitate an objective evaluation of this compound's performance and potential advantages.
Executive Summary
This compound is a potent and selective PDE5 inhibitor that has demonstrated promising preclinical and clinical data for the treatment of erectile dysfunction.[1] Compared to the widely-used PDE5 inhibitors sildenafil, tadalafil, and vardenafil, this compound exhibits a distinct selectivity profile, suggesting a potential for a favorable side-effect profile. This guide will delve into a detailed comparison of the in vitro potency and selectivity of these compounds, alongside an overview of the experimental protocols used for their evaluation.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TPN729MA (the mesylate salt of this compound), sildenafil, tadalafil, and vardenafil against a panel of human recombinant phosphodiesterase (PDE) isozymes. A lower IC50 value indicates greater potency.
| PDE Isozyme | TPN729MA IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Vardenafil IC50 (nM) |
| PDE1 | 565 | 280 | 12,000 | 180 |
| PDE2 | >10,000 | >10,000 | >10,000 | >1,000 |
| PDE3 | >10,000 | >10,000 | >10,000 | >1,000 |
| PDE4 | 835 | 7,400 | >10,000 | >1,000 |
| PDE5 | 2.28 | 5.22 | 2.35 | 0.7 |
| PDE6 | 46.5 | 45.4 | 1,100 | 11 |
| PDE7 | >10,000 | >10,000 | >10,000 | Not Reported |
| PDE8 | >10,000 | >10,000 | >10,000 | Not Reported |
| PDE9 | >10,000 | >10,000 | >10,000 | Not Reported |
| PDE10 | >10,000 | >10,000 | >10,000 | Not Reported |
| PDE11 | 6,090 | 1,900 | 11.2 | Not Reported |
Data for TPN729MA, sildenafil, and tadalafil are from Wang et al. Data for vardenafil is from Sáenz de Tejada et al.
Experimental Protocols
In Vitro PDE Inhibition Assay (Radioimmunoassay)
The inhibitory activity of the compounds against various PDE isozymes is determined using a radioimmunoassay.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The radiolabeled substrate, typically [3H]-cGMP or [3H]-cAMP, is prepared in an appropriate assay buffer.
-
Incubation: The test compound (at various concentrations) is incubated with the specific PDE isozyme in the presence of the radiolabeled substrate. The reaction is typically carried out at 37°C for a defined period.
-
Termination: The enzymatic reaction is terminated, often by the addition of a stop solution or by boiling.
-
Separation: The product of the enzymatic reaction (e.g., [3H]-5'-GMP) is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography.
-
Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Erectile Function (Intracavernosal Pressure Measurement in Rats)
The in vivo efficacy of PDE5 inhibitors is commonly assessed by measuring the intracavernosal pressure (ICP) in an animal model of erectile function.
Surgical Procedure and Measurement:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital sodium). The trachea may be cannulated to ensure a clear airway. Body temperature is maintained using a heating pad.
-
Blood Pressure Monitoring: The carotid artery is cannulated to continuously monitor systemic arterial pressure (MAP).
-
Intracavernosal Cannulation: A 23-gauge needle filled with heparinized saline is inserted into the corpus cavernosum of the penis to measure ICP.
-
Nerve Stimulation: The cavernous nerve is identified and isolated. A bipolar platinum electrode is placed on the nerve for electrical stimulation.
-
Drug Administration: The test compound or vehicle is administered, typically intravenously or orally.
-
Erection Induction and Data Acquisition: The cavernous nerve is stimulated with a specific electrical paradigm (e.g., 5V, 20Hz, 1-msec pulses for 1 min). The ICP and MAP are recorded simultaneously using a data acquisition system.
-
Data Analysis: The erectile response is quantified by calculating the maximal ICP and the area under the curve (AUC) of the ICP response. The ratio of maximal ICP to mean arterial pressure (MAP) is often calculated to normalize for changes in systemic blood pressure.
Mandatory Visualization
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound and other PDE5 inhibitors.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing erectile function in a rat model.
References
Validating the Central Role of CYP3A4 in the Metabolism of TPN729: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the metabolic pathways of TPN729, a novel phosphodiesterase 5 (PDE5) inhibitor. The focus is on validating the critical role of the cytochrome P450 enzyme CYP3A4 in its metabolism, supported by comparative experimental data.
Executive Summary
This compound is extensively metabolized in humans, with the N-dealkylated metabolite, M3, being the major circulating substance in plasma.[1][2] Studies have demonstrated that CYP3A4 is the primary enzyme responsible for this metabolic conversion.[3][4] Understanding the metabolic profile of this compound and the specific role of CYP3A4 is crucial for drug development, particularly for predicting drug-drug interactions and understanding inter-individual variability in patient response. This guide presents the key data and experimental methodologies to support the validation of CYP3A4's role in this compound metabolism.
Comparative Data on this compound Metabolism
The metabolism of this compound exhibits significant species differences, primarily attributed to the varying activity of CYP3A4.[3][5][4] In humans, the plasma exposure to the active metabolite M3 is substantially higher than that of the parent drug, a phenomenon less pronounced in other species.[3][5][4]
Table 1: Comparative Plasma Exposure of this compound and its Metabolite M3 Across Species
| Species | Ratio of Plasma Exposure (AUC M3 / AUC this compound) |
| Human | 7.6-fold higher |
| Monkey | 3.5-fold higher |
| Dog | 1.2-fold higher |
| Rat | 1.1-fold higher |
Data sourced from studies on the species differences in this compound metabolism.[3][5][4]
Table 2: In Vitro Inhibitory Activity of this compound and M3
| Compound | IC50 for PDE5A (nM) |
| This compound | 6.17 ± 0.48 |
| M3 | 7.94 ± 0.07 |
This data indicates that the metabolite M3 retains significant pharmacological activity, comparable to the parent compound this compound.[3][5][4]
Metabolic Pathways of this compound
The metabolism of this compound in humans is extensive, involving several pathways. However, N-dealkylation to form M3 is the most prominent route.[1][2] Other identified metabolic pathways include oxidative deamination, oxidative ring opening, N-oxidation, hydroxylation, dehydrogenation, lactam formation, and glucuronidation.[6][1][2] In rats, the main metabolic pathways are N-dealkylation, oxidation, and dehydrogenation.[7][8]
Caption: Major metabolic pathway of this compound via CYP3A4.
Experimental Protocols for Validating CYP3A4's Role
The following protocols outline the key in vitro experiments used to establish the role of CYP3A4 in this compound metabolism.
In Vitro Metabolism with Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability of this compound in the presence of human liver enzymes and identify the resulting metabolites.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing this compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining this compound and identify formed metabolites.
CYP450 Reaction Phenotyping with Chemical Inhibitors
Objective: To identify the specific CYP isozyme(s) responsible for this compound metabolism.
Methodology:
-
Incubation: Perform the in vitro metabolism assay as described above, but in the presence of specific CYP inhibitors.
-
Inhibitors: Use a panel of selective inhibitors for major CYP isozymes. For validating the role of CYP3A4, a potent and selective inhibitor such as ketoconazole is used.
-
Control: Run parallel incubations without any inhibitors to serve as a control.
-
Data Analysis: Compare the rate of this compound metabolism (or M3 formation) in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme. Studies have shown that CYP3A inhibitors significantly reduce the metabolism of this compound and the formation of M3.[3][5][4]
Metabolism Studies with Recombinant Human CYP Enzymes
Objective: To confirm the role of a specific CYP isozyme in this compound metabolism.
Methodology:
-
Enzyme Source: Use commercially available recombinant human CYP enzymes (e.g., rCYP3A4).
-
Incubation: Incubate this compound with individual recombinant CYP enzymes in the presence of an NADPH-regenerating system.
-
Analysis: Analyze the samples for the formation of metabolites.
Caption: Workflow for validating CYP3A4's role.
Comparison with an Alternative PDE5 Inhibitor: Udenafil
Udenafil is another PDE5 inhibitor, and interestingly, its metabolism also primarily involves CYP3A4.[5][9] This provides a relevant point of comparison for understanding the significance of CYP3A4 in the metabolism of this class of drugs.
Table 3: Comparison of this compound and Udenafil Metabolism
| Feature | This compound | Udenafil |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |
| Major Metabolite | M3 (N-dealkylation) | DA-8164 |
| Ratio of Metabolite to Parent Drug Exposure (AUC) in Humans | 7.6 | 1.39 |
| Pharmacological Contribution of Major Metabolite | Equal to parent drug | Half that of parent drug |
Data compiled from comparative studies.[5]
This comparison highlights that while both drugs are metabolized by CYP3A4, the extent of metabolite formation and its relative pharmacological contribution can differ significantly. For this compound, the high exposure and activity of its M3 metabolite underscore the critical importance of CYP3A4 in its overall clinical pharmacology.[5]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound metabolites in humans using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. Species differences in the CYP3A-catalyzed metabolism of this compound, a novel PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Examination of TPN729 and Vardenafil for Erectile Dysfunction
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitors TPN729 and vardenafil, intended for an audience of researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is not publicly available, this document synthesizes existing preclinical and clinical findings to offer a comparative overview of their efficacy, selectivity, and pharmacokinetic profiles.
Mechanism of Action: Targeting PDE5
Both this compound and vardenafil are selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1] Inhibition of PDE5 prevents the breakdown of cyclic guanosine monophosphate (cGMP), a key signaling molecule.[2][1] This leads to prolonged smooth muscle relaxation in the penile arteries and corpus cavernosum, resulting in increased blood flow and facilitating an erection upon sexual stimulation.[2][1]
Figure 1: Signaling pathway of erection and the mechanism of action of PDE5 inhibitors.
Comparative Efficacy Data
Direct comparative efficacy studies between this compound and vardenafil have not been published. The following tables summarize available data from separate preclinical and clinical investigations.
Table 1: In Vitro Potency Against PDE5
| Compound | IC50 for PDE5 (nM) | Source |
| This compound | 6.17 ± 0.48 | [3] |
| Vardenafil | 0.7 | [4][5] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Vardenafil in Erectile Dysfunction (Placebo-Controlled Trials)
| Efficacy Endpoint | Vardenafil Dose | Result | Placebo | Source |
| International Index of Erectile Function (IIEF) - Erectile Function (EF) Domain Score | ||||
| Change from Baseline (Q3) | 5, 10, 20 mg | 1.2, 1.3, 1.5 | 0.2 | [6] |
| Change from Baseline (Q4) | 5, 10, 20 mg | 1.4, 1.5, 1.7 | 0.5 | [6] |
| Patients with Normal EF Score (≥26) at 12 Weeks | 20 mg | 61% | 8% | [7] |
| Successful Intercourse Attempts | ||||
| First-Dose Success (Penetration - SEP2) | 20 mg | 81% | N/A | [7] |
| First-Dose Success (Erection Maintenance - SEP3) | 20 mg | 70% | N/A | [7] |
| Overall Success Rate (Intercourse with Ejaculation) | 5, 10, 20 mg | 71-75% | 39.5% | [2] |
| Global Assessment Question (GAQ) - Improved Erections | ||||
| Responder Rate | 20 mg | 80% | 30% | [6] |
| Responder Rate | 5, 10, 20 mg | Up to 85% | 28% | [2][8] |
Data for this compound from human clinical trials is not yet publicly available.
Selectivity Profile
This compound is reported to have a more balanced selectivity profile compared to other PDE5 inhibitors, which may translate to fewer side effects.[9][10]
Table 3: Selectivity of this compound
| PDE Isozyme | Selectivity of this compound | Potential Side Effect of Inhibition | Source |
| PDE1 | ~3-fold more selective than sildenafil | Heart-related side effects | [9][10] |
| PDE6 | ~2.5-fold more selective than sildenafil | Visual disturbances (e.g., color vision changes) | [9][10] |
| PDE11 | ~500-fold more selective than tadalafil | Myalgia (muscle pain) | [9][10] |
Pharmacokinetic Properties
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Vardenafil | Source |
| Absorption | Orally available | Rapidly absorbed | |
| Tmax (humans) | Not yet reported | ~40 minutes | [4][5] |
| Absolute Bioavailability (humans) | Not yet reported | 14.5% | [4][5] |
| Metabolism | Metabolized by CYP3A. An active metabolite (M3) has pharmacological contribution equal to this compound in humans. | Metabolized primarily by CYP3A4. An active metabolite (M1) contributes ~7% to overall efficacy. | [3][4][11] |
| Elimination | Primarily excreted in feces in rats. | Not specified in provided results. | [12] |
| T1/2 (humans) | Not yet reported | ~4 hours | [4][5] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of vardenafil and preclinical studies of this compound are extensive. Below is a generalized workflow for a preclinical in vivo efficacy study for a PDE5 inhibitor, based on common methodologies in the field.
Figure 2: Generalized workflow for a preclinical in vivo efficacy study of a PDE5 inhibitor.
Key Methodological Steps for Preclinical Efficacy Assessment:
-
Animal Model: Male Sprague-Dawley rats (aged or with induced erectile dysfunction, e.g., via diabetes induction) are commonly used.
-
Drug Administration: The test compound (this compound or vardenafil) is administered orally at various doses. A control group receives the vehicle (the solution in which the drug is dissolved).
-
Anesthesia and Surgical Preparation: Animals are anesthetized. The carotid artery is cannulated for blood pressure monitoring, and the cavernous nerve is isolated for electrical stimulation. A needle connected to a pressure transducer is inserted into the crus of the penis to measure intracavernosal pressure (ICP).
-
Erectile Function Measurement: The cavernous nerve is stimulated with an electrical current to induce an erection. The maximal ICP and the total ICP (area under the curve) are recorded. The ratio of maximal ICP to mean arterial pressure (MAP) is calculated to normalize for changes in systemic blood pressure.
-
Data Analysis: The ICP/MAP ratio is compared between the treatment groups and the control group to determine the efficacy of the compound in enhancing erectile response.
Conclusion
Both this compound and vardenafil are potent PDE5 inhibitors. Vardenafil has a well-established clinical profile demonstrating significant efficacy and a manageable side-effect profile in the treatment of erectile dysfunction.[6][8][13][14][15] this compound, a newer investigational drug, shows promise in preclinical studies with high potency and a potentially improved selectivity profile, which could lead to a better safety margin.[10] However, a definitive comparison of their clinical efficacy and safety awaits the publication of data from human clinical trials for this compound and, ideally, direct head-to-head comparative studies. Researchers and drug development professionals should continue to monitor the progress of this compound through clinical development to fully ascertain its therapeutic potential relative to established PDE5 inhibitors like vardenafil.
References
- 1. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 2. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy and tolerability of vardenafil, a new, oral, selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction: the first at-home clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulsus.com [pulsus.com]
- 9. This compound Gets Approval from CFDA for Clinical Trial----Chinese Academy of Sciences [english.cas.cn]
- 10. Research [english.simm.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sustained efficacy and tolerability of vardenafil, a highly potent selective phosphodiesterase type 5 inhibitor, in men with erectile dysfunction: results of a randomized, double-blind, 26-week placebo-controlled pivotal trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pulsus.com [pulsus.com]
- 15. Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for TPN729
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of TPN729, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used, especially in areas without adequate ventilation. |
Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]
This compound Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of personnel and the environment. The following workflow diagram illustrates the key stages of this procedure.
Caption: Workflow for the safe disposal of this compound from generation to final handover.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other waste streams.
-
Dedicated Container: Collect this compound waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, use an inert absorbent material to contain and collect the spillage.[1]
-
Place the absorbent material and any contaminated cleaning materials into the designated this compound hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
3. Temporary Storage:
-
Store the sealed this compound waste container in a cool, well-ventilated area designated for hazardous waste.[1]
-
Ensure the storage area is away from direct sunlight and sources of ignition.[1]
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents; therefore, it must be stored separately from these substances.[1]
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
5. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from cleaning the container should be collected and disposed of as this compound hazardous waste.
-
Once properly decontaminated, deface or remove the original label before disposing of the container according to your institution's guidelines.
Logical Relationship of this compound Hazards and Disposal Actions
The hazards associated with this compound directly inform the required disposal procedures. The following diagram illustrates these critical connections.
Caption: Relationship between this compound hazards and mandatory disposal precautions.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in operational excellence. Always refer to the specific Safety Data Sheet (SDS) for any chemical for the most accurate and comprehensive handling and disposal information.
References
Personal protective equipment for handling TPN729
This guide provides crucial safety and logistical information for the handling and disposal of TPN729, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and maintaining a secure working environment.
Physicochemical and Hazard Data
A summary of the known properties and hazard information for this compound is provided below. This information is critical for a comprehensive risk assessment prior to handling the substance.
| Property | Information |
| Synonyms | TPN 729 |
| Formula | C29H42N6O8S |
| Molecular Weight | 634.749 |
| CAS Number | 1422955-53-0 |
| Appearance | Solid |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[1] |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
| Odor | No data available |
Personal Protective Equipment (PPE)
A workplace hazard assessment should be conducted to determine the necessary PPE.[2][3] The following personal protective equipment is required to minimize exposure and prevent injury when handling this compound.[1][2]
| Body Part | Required PPE |
| Eyes/Face | Safety goggles with side-shields |
| Hands | Protective gloves |
| Body | Impervious clothing |
| Respiratory | Suitable respirator |
Handling and Storage Protocols
Safe Handling Procedures:
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[1]
-
Hygiene: Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke in the designated handling areas.[1]
-
Spill Management: In the event of a spill, collect the spillage and clean the area in a safe and timely manner.[1] Ensure that the product does not enter drains, water courses, or the soil.[1]
Storage Conditions:
-
Store in a cool, well-ventilated area with the container tightly sealed.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a POISON CENTER or physician if you feel unwell.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water, removing any contact lenses.[1] Ensure adequate flushing by separating the eyelids with fingers.[1] Promptly seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical advice.[1] |
| Inhalation | Relocate the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[1] Avoid release into the environment.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
